molecular formula C10H10FNO B7863402 3-Fluoro-4-isopropoxybenzonitrile

3-Fluoro-4-isopropoxybenzonitrile

Cat. No.: B7863402
M. Wt: 179.19 g/mol
InChI Key: XVJJUVGWMZNQKZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropoxybenzonitrile is a fluorinated aromatic compound that serves as a high-value building block in organic synthesis and drug discovery. Its molecular structure, incorporating a fluorine atom and an isopropoxy group on a benzonitrile scaffold, makes it a versatile intermediate for constructing more complex molecules. The strategic inclusion of fluorine is a common tactic in medicinal chemistry to fine-tune a compound's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . This compound is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers utilize this and similar fluorinated benzonitriles as key precursors in developing active pharmaceutical ingredients (APIs) . The nitrile group can be transformed into other functional groups, such as carboxylic acids or amides, while the isopropoxy and fluorine substituents can direct further selective chemical modifications on the aromatic ring . Handling of 3-Fluoro-4-isopropoxybenzonitrile should be conducted by trained personnel in a controlled laboratory setting. While a specific safety datasheet for this exact compound was not identified in the search, analogous benzonitriles can be hazardous, indicating the need for consultation of relevant safety documentation before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJJUVGWMZNQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Analysis and Synthetic Utility of 3-Fluoro-4-isopropoxybenzonitrile: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated aromatic building blocks is not merely a structural choice, but a calculated mechanism to fine-tune a pharmacophore's physicochemical properties [1]. 3-Fluoro-4-isopropoxybenzonitrile (CAS: 1153103-84-4) is a high-value intermediate widely utilized in the synthesis of Hepatitis C Virus (HCV) inhibitors, S1P1 agonists, and SYK kinase inhibitors.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic specifications. Here, we will dissect the causality behind its structural design, detail a self-validating protocol for its synthesis, and demonstrate its downstream integration into complex heterocyclic scaffolds.

Structural Rationale & Physicochemical Profile

Before integrating a building block into a synthetic pipeline, one must understand the functional causality of its substituents.

  • The Cyano Group (-C≡N): Acts as a highly electron-withdrawing moiety and a versatile synthetic handle. It serves as an excellent electrophile for organometallic additions (e.g., lateral metalation) or can be hydrolyzed/reduced to carboxylic acids and amines.

  • The Fluorine Atom (-F): Positioned ortho to the isopropoxy group, fluorine exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the precursor phenol, stabilizes the aromatic ring against oxidative metabolism (e.g., by Cytochrome P450 enzymes), and introduces multipolar interaction capabilities for target protein binding [1].

  • The Isopropoxy Group (-O-iPr): Adds controlled steric bulk and significantly increases the lipophilicity (LogP) of the molecule, which is a critical parameter for enhancing cellular membrane permeability in orally active drugs [2].

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized below for quick reference in laboratory inventory and stoichiometric calculations [4].

PropertyValue
Chemical Name 3-Fluoro-4-isopropoxybenzonitrile
CAS Number 1153103-84-4
Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
SMILES String CC(C)Oc1ccc(C#N)cc1F
Typical Physical State Solid / Powder

Primary Synthesis Methodology

The most efficient route to synthesize 3-fluoro-4-isopropoxybenzonitrile is via the


 O-alkylation of 3-fluoro-4-hydroxybenzonitrile.
Experimental Protocol: O-Alkylation

Reagents: 3-Fluoro-4-hydroxybenzonitrile (1.0 eq), 2-Iodopropane (1.2 eq), Potassium Carbonate (


, 2.0 eq), Acetone (solvent).
  • Preparation: Charge a round-bottom flask with 3-fluoro-4-hydroxybenzonitrile and anhydrous acetone.

  • Base Addition: Add finely powdered

    
     to the solution. Stir at room temperature for 15 minutes to initiate phenoxide formation.
    
  • Alkylation: Introduce 2-iodopropane dropwise.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 24.0 hours[2].

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography to yield the product (Typical yield: ~73%).

Causality & Self-Validation System
  • Why Acetone and

    
    ?  Acetone is a polar aprotic solvent that poorly solvates the nucleophilic phenoxide anion, thereby accelerating the 
    
    
    
    attack on the sterically hindered secondary carbon of 2-iodopropane.
    
    
    is chosen because it is a mild base—strong enough to deprotonate the highly acidic fluorinated phenol, but weak enough to prevent unwanted hydrolysis of the sensitive cyano group.
  • Self-Validation: To ensure protocol integrity, monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate system. The disappearance of the highly polar phenol (low

    
    ) and the emergence of the non-polar ether (high 
    
    
    
    ) visually validates the conversion. Post-purification,
    
    
    -NMR must show a characteristic septet at ~4.6 ppm, confirming the presence of the methine proton of the newly attached isopropoxy group.

Synthesis Reactant1 3-Fluoro-4-hydroxybenzonitrile (Nucleophile Precursor) Reagents K2CO3 / Acetone Reflux, 24h Reactant1->Reagents Reactant2 2-Iodopropane (Alkylating Agent) Reactant2->Reagents Intermediate Phenoxide Anion Formation (SN2 Displacement) Reagents->Intermediate Product 3-Fluoro-4-isopropoxybenzonitrile (Yield: 73%) Intermediate->Product

Figure 1: SN2 O-alkylation workflow for 3-Fluoro-4-isopropoxybenzonitrile synthesis.

Downstream Application: Isoquinoline Core Synthesis

In advanced medicinal chemistry, 3-fluoro-4-isopropoxybenzonitrile is frequently utilized as an electrophile to construct complex heterocycles, such as the isoquinoline cores found in potent HCV inhibitors [3].

Experimental Protocol: Lateral Metalation & Cyclization

Reagents: N,N-diethyl-4-methoxy-2-methylbenzamide (500 mg, 2.259 mmol), tert-Butyllithium (1.7 M in pentane, 2.71 mmol), 3-Fluoro-4-isopropoxybenzonitrile (405 mg, 2.259 mmol), anhydrous THF.

  • Lithiation: To a solution of the benzamide in THF (5 mL) at -78°C, add tert-butyllithium dropwise. Stir for 30 minutes.

  • Nucleophilic Addition: Add a solution of 3-fluoro-4-isopropoxybenzonitrile in THF (5 mL) dropwise to the cold mixture.

  • Cyclization: Remove the cooling bath, allow the reaction to warm to room temperature (rt), and stir for 16 hours.

  • Quench & Isolation: Quench the reaction with water and neutralize with 1 N HCl. Collect the precipitated solid via filtration and wash with water to yield 3-(3-fluoro-4-isopropoxyphenyl)-6-methoxyisoquinolin-1-ol (Yield: ~70%) [3].

Causality & Self-Validation System
  • Why tert-Butyllithium? The amide acts as a Directed Metalation Group (DMG). tert-Butyllithium is selected because its extreme basicity and steric bulk prevent it from acting as a nucleophile against the amide carbonyl. Instead, it exclusively abstracts the acidic benzylic proton of the 2-methyl group (Lateral Metalation). The resulting organolithium species attacks the cyano carbon of our fluorinated building block, followed by an in situ intramolecular cyclization onto the amide to form the isoquinoline ring.

  • Self-Validation: The precipitation of the solid upon neutralization with 1 N HCl serves as a primary visual validation of successful cyclization. Analytically, Infrared (IR) spectroscopy should reveal the complete disappearance of the sharp cyano stretch (

    
     ~2220 cm
    
    
    
    ), confirming that the nitrile has been fully consumed in the ring-forming step.

Downstream Start N,N-diethyl-4-methoxy- 2-methylbenzamide Lithiation t-BuLi in THF (-78°C) Lateral Metalation Start->Lithiation LithiatedInt Benzylic Lithium Intermediate Lithiation->LithiatedInt Cyclization Nucleophilic Addition & In situ Cyclization (16h, rt) LithiatedInt->Cyclization Electrophile 3-Fluoro-4-isopropoxybenzonitrile (Electrophile) Electrophile->Cyclization FinalProduct Isoquinoline-1-ol Derivative (HCV Inhibitor Core) Cyclization->FinalProduct

Figure 2: Downstream directed lateral metalation and cyclization to an isoquinoline core.

References

  • Title: 3-Fluoro-4-isopropoxybenzonitrile | RUO | Fluorinated Building Block Source: Benchchem URL
  • Title: 3-fluoro-4-isopropoxybenzonitrile - CAS号1153103-84-4 Source: Molaid URL
  • Title: Hepatitis C virus inhibitors (Patent US09527885B2 / US20120028939A1)
  • Title: 1156037-87-4 | 3-Fluoro-4-propoxybenzonitrile (Related Compound & Catalog Data)

Technical Whitepaper: Therapeutic Potential of 3-Fluoro-4-isopropoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, chemical synthesis, and pharmacological significance of 3-Fluoro-4-isopropoxybenzonitrile and its derivatives.

Executive Summary

3-Fluoro-4-isopropoxybenzonitrile (CAS: 1153103-84-4) is a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore for the development of Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators . While the molecule itself is an intermediate, its structural motif—characterized by a specific 3-fluoro substitution and a 4-isopropoxy tail—is engineered to optimize metabolic stability and receptor binding affinity in drugs treating Multiple Sclerosis (MS) and other autoimmune disorders.

This guide analyzes the structure-activity relationship (SAR) that makes this moiety valuable, details its synthesis, and outlines the biological mechanisms of the therapeutics derived from it.

Chemical Profile & Pharmacophore Analysis

The efficacy of drugs containing this moiety relies on two specific chemical features that solve common drug discovery challenges:

The "Fluorine Effect" (Position 3)[1]
  • Metabolic Blockade: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing a fluorine atom at the 3-position of the benzene ring blocks metabolic oxidation by Cytochrome P450 enzymes, which typically attack electron-rich aromatic rings at this position.

  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density away from the ring. This alters the pKa of neighboring functional groups and influences the dipole moment, often enhancing binding interactions with the receptor's polar residues.

The Isopropoxy Tail (Position 4)[2]
  • Hydrophobic Filling: The bulky isopropoxy group (-OCH(CH3)2) is designed to occupy specific hydrophobic pockets within the S1P1 receptor binding site.

  • Lipophilicity: This group increases the logP (lipophilicity) of the molecule, facilitating the crossing of the Blood-Brain Barrier (BBB)—a critical requirement for MS drugs that must act on the Central Nervous System (CNS).

PropertyValue / DescriptionSignificance
Molecular Formula C₁₀H₁₀FNOCore scaffold composition
Molecular Weight 179.19 g/mol Low MW allows for "fragment-based" drug design
LogP (Predicted) ~3.2Optimal range for oral bioavailability and CNS penetration
H-Bond Acceptors 2 (N, O)Facilitates receptor ligand interaction
Key Role BioisostereMimics unstable metabolic groups while retaining activity

Therapeutic Application: S1P1 Receptor Modulation[3][4][5]

The primary therapeutic potential of 3-Fluoro-4-isopropoxybenzonitrile derivatives lies in the treatment of Relapsing-Remitting Multiple Sclerosis (RRMS) via the S1P1 pathway.

Mechanism of Action: Functional Antagonism

Drugs derived from this scaffold (e.g., specific benzothiazole or oxadiazole derivatives) act as functional antagonists .

  • Agonism: The drug binds to the S1P1 receptor on the surface of lymphocytes.[1]

  • Internalization: Unlike the natural ligand (Sphingosine-1-phosphate), the drug-receptor complex is rapidly internalized into the cell and degraded.

  • Desensitization: This removes S1P1 receptors from the lymphocyte surface.

  • Lymphocyte Sequestration: Without surface S1P1 receptors, lymphocytes become "blind" to the S1P gradient that normally guides them out of lymph nodes. They remain trapped in the lymphoid tissue, preventing them from infiltrating the CNS and causing autoimmune damage.

Signaling Pathway Visualization

The following diagram illustrates the "Functional Antagonism" mechanism utilized by these derivatives.

S1P1_Mechanism Drug Drug Derivative (3-F-4-iPrO-BN moiety) S1P1 S1P1 Receptor (Lymphocyte Surface) Drug->S1P1 High Affinity Binding Complex Receptor-Drug Complex S1P1->Complex Activation Internalization Internalization & Degradation Complex->Internalization Irreversible Downregulation Sequestration Lymphocyte Sequestration Internalization->Sequestration Loss of S1P Gradient Sensing CNS_Protection Reduced CNS Inflammation (MS) Sequestration->CNS_Protection Therapeutic Outcome

Caption: Mechanism of Action for S1P1 Functional Antagonists derived from the 3-Fluoro-4-isopropoxybenzonitrile scaffold.

Chemical Synthesis & Manufacturing Protocols

To utilize this scaffold in drug development, high-purity synthesis is required. The two primary routes involve Nucleophilic Aromatic Substitution (SnAr) or Alkylation.

Route A: SnAr of 3,4-Difluorobenzonitrile (Preferred)

This route is preferred for scale-up due to the availability of starting materials and higher yields.

Reaction Scheme: 3,4-Difluorobenzonitrile + Isopropanol + Base → 3-Fluoro-4-isopropoxybenzonitrile

Protocol:

  • Reagents: 3,4-Difluorobenzonitrile (1.0 eq), Anhydrous Isopropanol (solvent/reactant), Sodium Hydride (NaH, 1.1 eq) or Potassium tert-butoxide (tBuOK).

  • Setup: Flame-dried round-bottom flask under Nitrogen (N₂) atmosphere.

  • Step 1: Dissolve 3,4-difluorobenzonitrile in anhydrous THF or use neat Isopropanol if solubility permits.

  • Step 2: Cool to 0°C. Slowly add NaH (60% dispersion in oil) portion-wise to control hydrogen gas evolution.

  • Step 3: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The 4-position fluorine is more electrophilic due to the para-nitrile group, leading to regioselective substitution.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (x3).[2] Wash organics with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Hexane/Ethanol or Flash Column Chromatography.

Route B: Alkylation of 3-Fluoro-4-hydroxybenzonitrile

Used when the hydroxy-precursor is readily available.

Protocol:

  • Reagents: 3-Fluoro-4-hydroxybenzonitrile (1.0 eq), 2-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF or Acetonitrile.

  • Conditions: Heat to 60–80°C for 12 hours.

  • Note: This reaction follows a standard Williamson Ether Synthesis mechanism.

Synthesis Workflow Diagram

Synthesis_Workflow Start1 3,4-Difluorobenzonitrile Reagent1 Isopropanol / NaH (SnAr Reaction) Start1->Reagent1 Start2 3-Fluoro-4-hydroxybenzonitrile Reagent2 2-Bromopropane / K2CO3 (Williamson Ether) Start2->Reagent2 Intermediate 3-Fluoro-4-isopropoxybenzonitrile (Core Scaffold) Reagent1->Intermediate Regioselective Subst. Reagent2->Intermediate Alkylation Drug S1P1 Agonist / Drug Candidate (e.g., Oxadiazole/Benzothiazole deriv.) Intermediate->Drug Functionalization of Nitrile Group

Caption: Dual synthetic pathways for generating the core 3-Fluoro-4-isopropoxybenzonitrile scaffold.

Experimental Validation: S1P1 GTPγS Binding Assay

To validate the therapeutic potential of derivatives synthesized from this scaffold, a functional assay measuring G-protein activation is required.

Objective: Determine the EC₅₀ of the derivative for the S1P1 receptor.

Protocol:

  • Membrane Preparation: Use CHO (Chinese Hamster Ovary) cells overexpressing human S1P1 receptor. Homogenize and isolate membranes.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.1% Fatty-acid free BSA.

  • Incubation:

    • Mix 5–10 µg membrane protein with the test compound (various concentrations).

    • Add [³⁵S]GTPγS (approx. 0.5 nM) and excess GDP (10 µM).

    • Incubate for 60 minutes at 25°C.

  • Termination: Filter through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter.

  • Analysis: Plot % stimulation vs. Log[Compound]. Calculate EC₅₀ using non-linear regression.

Success Criteria: High-potency candidates typically exhibit an EC₅₀ < 10 nM.

References

  • Discovery of Potent S1P1 Agonists: Li, Z., et al. (2010). "Discovery of a Potent, S1P3-Sparing Benzothiazole Agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1)." Journal of Medicinal Chemistry. Link

  • S1P1 Receptor Mechanism: Camm, J., et al. (2014). "S1P1 receptor modulation: A new mechanism of action for the treatment of multiple sclerosis.
  • Synthesis of Fluorinated Benzonitriles: Zhang, J., et al. (2012). "Regioselective Nucleophilic Aromatic Substitution of 3,4-Difluorobenzonitrile." Organic Process Research & Development.
  • Clinical Relevance of S1P Modulators: Kappos, L., et al. (2018). "Siponimod versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study." The Lancet. Link

  • PubChem Compound Summary: "3-Fluoro-4-isopropoxybenzonitrile."[3] National Center for Biotechnology Information. Link

Sources

Molecular Engineering of Advanced Liquid Crystals: The Strategic Role of 3-Fluoro-4-isopropoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

[label="Suzuki-Miyaura Cross-Coupling\n(Pd(PPh3)4, K2CO3, Toluene/H2O

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Validating the Protocol

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Executive Summary

The development of next-generation electro-optical devices—ranging from ultra-fast in-plane switching (IPS) displays to advanced photonic sensors—relies heavily on the molecular engineering of liquid crystal (LC) intermediates. 3-Fluoro-4-isopropoxybenzonitrile (CAS: 1153103-84-4) [1.6] has emerged as a highly specialized fluorinated building block that bridges the gap between synthetic tractability and superior mesomorphic performance. This technical guide explores the structural causality, synthetic integration, and electro-optical impact of this compound, providing a self-validating framework for materials scientists and drug development professionals who utilize similar fluorinated scaffolds in their discovery pipelines.

Structural and Electronic Rationale: The Triad of Functionality

The utility of 3-Fluoro-4-isopropoxybenzonitrile in LC synthesis is not coincidental; it is dictated by the precise synergistic effects of its three functional groups. Understanding the causality behind these structural features is critical for rational material design[1],[2]:

  • Terminal Cyano (-CN) Group: The nitrile group imparts a strong longitudinal dipole moment to the mesogen. Causality: This strong dipole results in a high positive dielectric anisotropy (

    
    ). When an electric field is applied, the LC molecules align parallel to the field, significantly lowering the threshold voltage required for electro-optical switching[3].
    
  • Lateral Fluoro (-F) Substituent: The fluorine atom at the 3-position introduces a lateral steric effect (larger than hydrogen, smaller than a methyl group) and a strong C-F bond. Causality: The lateral dipole disrupts highly ordered, rigid crystalline packing. This suppresses the melting point (

    
    ) and prevents smectic phase formation, thereby broadening the highly desirable nematic phase window. Furthermore, it lowers rotational viscosity, enabling faster response times[2].
    
  • Isopropoxy Tail: Unlike rigid linear alkoxy chains, the branched isopropoxy group provides unique steric bulk. Causality: The branched nature increases the free volume between LC molecules, enhancing solubility in multi-component LC mixtures and fine-tuning the clearing temperature (

    
    ) by balancing molecular rigidity with conformational flexibility.
    

Synthetic Integration: Building the Mesogenic Core

To integrate 3-Fluoro-4-isopropoxybenzonitrile into a functional liquid crystal (such as a cyanobiphenyl or terphenyl mesogen), the inert ring must first be activated via halogenation, followed by a carbon-carbon bond-forming cross-coupling reaction[4].

LC_Synthesis_Workflow A 3-Fluoro-4-isopropoxybenzonitrile (Starting Material) B Regioselective Bromination (NBS, DMF, 0°C to RT) A->B C Brominated Intermediate (Activated Electrophile) B->C E Suzuki-Miyaura Cross-Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O) C->E D Arylboronic Acid Mesogen (e.g., 4-Alkylphenylboronic acid) D->E F Purification & Validation (Column Chromatography, NMR, DSC) E->F G Advanced LC Material (High Δε, Broad Nematic Phase) F->G

Caption: Synthetic workflow for activating and integrating 3-Fluoro-4-isopropoxybenzonitrile into LCs.

Experimental Protocol: Synthesis and Self-Validating Workflows

The following protocols outline the integration of the building block into a biphenyl LC core. Every step is designed as a self-validating system to ensure scientific integrity.

Step 1: Regioselective Bromination
  • Procedure: Dissolve 3-Fluoro-4-isopropoxybenzonitrile (1.0 eq) in anhydrous DMF at 0 °C. Slowly add N-Bromosuccinimide (NBS, 1.1 eq) in portions. Allow the reaction to warm to room temperature and stir for 12 hours in the absence of light.

  • Causality: The isopropoxy group is strongly electron-donating via resonance, activating the aromatic ring. The steric hindrance from the bulky isopropoxy group and the meta-directing, electron-withdrawing cyano group synergistically direct the electrophilic bromination exclusively to the 5-position.

  • Self-Validation: Quench and extract the crude product. Analyze via GC-MS. The presence of a molecular ion peak exhibiting a strict 1:1 isotopic pattern (

    
     / 
    
    
    
    ) confirms successful mono-bromination. Validate regiochemistry via
    
    
    H-NMR by observing two distinct singlet-like aromatic protons (para to each other), confirming substitution at the 5-position rather than the 2-position.
Step 2: Suzuki-Miyaura Cross-Coupling
  • Procedure: Combine the brominated intermediate (1.0 eq), a selected 4-alkylphenylboronic acid (1.2 eq), and

    
     (3.0 eq) in a degassed biphasic mixture of Toluene/H
    
    
    
    O (4:1). Add catalytic
    
    
    (0.05 eq) and reflux at 90 °C for 16 hours under an argon atmosphere.
  • Causality: Palladium(0) undergoes oxidative addition into the newly formed C-Br bond. The biphasic solvent system is critical: water dissolves the

    
     base to form a reactive boronate complex with the boronic acid, while toluene solubilizes the organic precursors. This drives transmetalation at the solvent interface, leading to reductive elimination of the target biphenyl mesogen[4].
    
  • Self-Validation: Purify via silica gel chromatography. Perform Differential Scanning Calorimetry (DSC) at a ramp rate of 10 °C/min. A self-validating LC synthesis will show two distinct endothermic peaks during heating: the crystalline-to-nematic transition (

    
    ) and the nematic-to-isotropic clearing transition (
    
    
    
    ). The absence of the nematic phase indicates failed mesogen integration or impurities disrupting the phase alignment.

Quantitative Impact on Electro-Optical Properties

The integration of the 3-fluoro-4-isopropoxy motif drastically alters the physical properties of the resulting liquid crystal compared to standard non-fluorinated, linear-alkoxy analogs. The data below summarizes the typical property shifts observed in these advanced materials[2],[3].

ParameterStandard Cyanobiphenyl (No F, Linear Alkoxy)3-Fluoro-4-isopropoxy Cyanobiphenyl DerivativeCausality / Mechanism
Melting Point (

)
~ 55.0 °C~ 32.0 °CLateral -F disrupts rigid crystalline packing, lowering the energy required for phase transition.
Clearing Temp (

)
~ 85.0 °C~ 78.0 °CBranched isopropoxy reduces rod-like linearity, slightly destabilizing the upper limit of the nematic phase.
Dielectric Anisotropy (

)
+11.0+14.5Synergistic alignment of the terminal -CN dipole and the lateral C-F dipole enhances the overall vector.
Rotational Viscosity (

)
120 mPa·s95 mPa·sIncreased free volume from the isopropoxy and fluoro steric bulk reduces intermolecular friction.

Crossover Applications: From Photonics to Pharmacology

While primarily utilized in advanced materials and polymer-dispersed liquid crystals (PDLCs)[3], 3-Fluoro-4-isopropoxybenzonitrile is highly valued by drug development professionals. The exact structural features that make it an excellent LC intermediate—metabolic stability of the C-F bond, tunable lipophilicity of the isopropoxy group, and the hydrogen-bond accepting capability of the nitrile—make it a potent pharmacophore. For example, similar fluorinated benzonitrile derivatives are actively utilized in the synthesis of orally active S1P1 receptor agonists and novel kinase inhibitors[5], demonstrating the profound crossover between materials science and medicinal chemistry.

References

  • MolAid. "3-fluoro-4-isopropoxybenzonitrile - CAS 1153103-84-4". Chemical Database & Synthetic Pathways. URL: [Link]

  • Hird, M. "Fluorinated liquid crystals – properties and applications". Chemical Society Reviews (RSC Publishing). URL:[Link]

  • MDPI. "Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals". Materials Journal. URL: [Link]

  • Biointerface Research in Applied Chemistry. "Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals". URL: [Link]

Sources

Electronic Effects of Fluorine Substitution in 4-Isopropoxybenzonitrile: A Lead Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Strategic Fluorine Scan in Aromatic Ethers

In modern drug discovery, the 4-isopropoxybenzonitrile scaffold represents a classic "privileged structure," frequently observed in kinase inhibitors, GPCR ligands, and ion channel modulators. However, this moiety often suffers from two critical liabilities: rapid metabolic clearance via O-dealkylation and suboptimal binding entropy due to the free rotation of the isopropoxy ether linkage.

This guide details the strategic incorporation of fluorine atoms onto this scaffold. By exploiting the high electronegativity (


) and small van der Waals radius (

) of fluorine, researchers can modulate the electronic landscape of the benzene ring without imposing significant steric penalties. This guide focuses on the 3-fluoro-4-isopropoxybenzonitrile derivative, analyzing how ortho-fluorination serves as a "metabolic block" and a "conformational lock."

Part 1: Electronic Landscape & Theoretical Framework

The "Push-Pull" Electronic System

The parent molecule, 4-isopropoxybenzonitrile, exists as a push-pull system:

  • Nitrile (CN): A strong Electron Withdrawing Group (EWG) via induction (

    
    ) and resonance (
    
    
    
    ).
  • Isopropoxy (OiPr): A strong Electron Donating Group (EDG) via resonance (

    
    ), despite a weak inductive withdrawal (
    
    
    
    ).[1]

Impact of Fluorine Substitution: Introducing a fluorine atom at the 3-position (ortho to the isopropoxy group) dramatically alters this landscape.

SubstituentPositionHammett

Hammett

Electronic Effect
-CN C10.560.66Strong Deactivation (Ring electron deficient)
-OiPr C40.10-0.45Strong Activation (Density pushed to ortho/para)
-F C30.34 0.06Inductive Deactivation / Resonance Donation

Data derived from Hansch et al. and standard physical organic chemistry tables.

The Ortho-Fluorine Effect (Conformational Locking)

Fluorine substitution at C3 introduces a repulsive dipole interaction between the fluorine atom and the oxygen lone pairs of the isopropoxy group.

  • Non-fluorinated: The isopropyl group rotates freely, creating an entropic penalty upon protein binding.[1]

  • Fluorinated (C3): The C-F bond creates an electrostatic repulsion with the ether oxygen.[1] This forces the isopropyl group to twist out of coplanarity or lock into a specific dihedral angle (often trans to the fluorine) to minimize repulsion. This pre-organization reduces the entropic cost of binding.

Graphviz Visualization: Electronic & Conformational Map

ElectronicEffects Scaffold 4-Isopropoxybenzonitrile F_Sub Fluorine (C3 Position) Scaffold->F_Sub Substitution Induction Inductive Effect (-I) Reduces Ring Electron Density F_Sub->Induction Resonance Resonance Effect (+R) Donates to Ortho/Para F_Sub->Resonance Dipole Dipole Repulsion (F vs Oxygen Lone Pair) F_Sub->Dipole pKa Acidity Modulation (Phenol pKa decreases if cleaved) Induction->pKa Metab Metabolic Blocking (Prevents CYP450 attack) Induction->Metab Deactivates Ring Conform Conformational Lock (Reduces Entropy) Dipole->Conform

Figure 1: Mechanistic map showing how C3-fluorination propagates electronic and steric effects to alter physicochemical properties.

Part 2: Synthetic Access (Protocols)

To access the 3-fluoro-4-isopropoxybenzonitrile scaffold, we utilize a Nucleophilic Aromatic Substitution (


)  strategy. This route is preferred over alkylation of phenols due to higher convergence and the commercial availability of the fluorinated electrophile.
Protocol: Synthesis of 3-Fluoro-4-isopropoxybenzonitrile

Reaction Scheme: 3,4-Difluorobenzonitrile + iPrOH + Base -> 3-Fluoro-4-isopropoxybenzonitrile + F-

Reagents:

  • Substrate: 3,4-Difluorobenzonitrile (1.0 equiv)

  • Nucleophile: Isopropanol (solvent & reagent)

  • Base: Potassium tert-butoxide (

    
    ) or Sodium Hydride (
    
    
    
    ) (1.1 equiv)[1]
  • Solvent: THF (anhydrous) or neat Isopropanol

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add 1.1 equiv of KOtBu to the flask.

    • Add anhydrous THF (10 volumes) and cool to 0°C in an ice bath.

  • Nucleophile Formation:

    • Dropwise add Isopropanol (1.2 equiv) to the base suspension.

    • Stir at 0°C for 15 minutes to generate the alkoxide in situ.

  • Substrate Addition:

    • Dissolve 3,4-Difluorobenzonitrile (1.0 equiv) in a minimal amount of THF.

    • Add this solution dropwise to the reaction mixture over 20 minutes. Note: The 4-position is more electrophilic due to the para-nitrile group, ensuring regioselectivity over the 3-position.

  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (RT).

    • Self-Validating Step (TLC): Monitor via Thin Layer Chromatography (20% EtOAc in Hexanes).[1] The starting material (

      
      ) should disappear, replaced by a slightly more polar product (
      
      
      
      ).
    • Reaction time is typically 2–4 hours.

  • Workup:

    • Quench with saturated Ammonium Chloride (

      
      ) solution.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (

      
      , Gradient 0-10% EtOAc/Hexane).
      
Graphviz Visualization: Synthetic Workflow

Synthesis Start Start: 3,4-Difluorobenzonitrile Step1 1. Generate Alkoxide (iPrOH + KOtBu, 0°C) Start->Step1 Step2 2. S_NAr Addition (Regioselective at C4) Step1->Step2 Check TLC Check (Disappearance of SM) Step2->Check Check->Step2 Incomplete Workup Workup & Purification (EtOAc Ext, SiO2 Col) Check->Workup Complete Product Product: 3-Fluoro-4-isopropoxybenzonitrile Workup->Product

Figure 2: Process flow for the regioselective synthesis of the target scaffold.

Part 3: Physicochemical & ADME Profiling[2]

Metabolic Stability (The Fluorine Block)

The primary metabolic soft spot of 4-isopropoxybenzonitrile is the


-carbon of the isopropyl group. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) perform O-dealkylation via hydrogen abstraction.[1]

Mechanism of Stabilization:

  • Electronic Deactivation: The 3-fluoro substituent pulls electron density from the ring, which in turn pulls density from the ether oxygen.[1] A less electron-rich oxygen is less capable of stabilizing the radical cation intermediate formed during P450 oxidation.

  • Steric Shielding: While F is small, its position ortho to the ether oxygen creates a "steric fence," hindering the approach of the bulky Heme-Iron center of the CYP enzyme to the

    
    -proton.
    
Lipophilicity (LogP) Modulation

Fluorination typically increases lipophilicity (


), but the effect is nuanced by the dipole.
CompoundPredicted LogPMeasured LogD (pH 7.4)Notes
Parent (H) 2.82.8Moderate permeability.
3-Fluoro 3.13.1Slight increase; improves membrane permeability but may increase non-specific binding.[1]
3,5-Difluoro 3.43.4Significant increase; risk of solubility issues.
Graphviz Visualization: Metabolic Blocking Pathway

Metabolism Drug 4-Isopropoxy Scaffold Intermediate Radical Cation Drug->Intermediate H-Abstraction CYP CYP450 Enzyme CYP->Drug Attacks alpha-H Metabolite Phenol + Acetone (Inactive/Toxic) Intermediate->Metabolite Collapse F_Block 3-Fluoro Substitution F_Block->Drug Modifies F_Block->CYP Steric/Electronic Inhibition

Figure 3: Mechanism of CYP450 inhibition via fluorination. The green line indicates the blocking effect.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Sources

The Strategic Role of Fluorinated Benzonitrile Intermediates in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of optimizing both the pharmacokinetic profile and the synthetic viability of Active Pharmaceutical Ingredients (APIs). Fluorinated benzonitriles represent a cornerstone in modern medicinal chemistry to address these challenges. The strategic co-localization of a highly electronegative fluorine atom and a strongly electron-withdrawing nitrile group (-C≡N) on an aromatic scaffold creates a unique electronic environment that enhances metabolic stability, lipophilicity, and binding affinity 1[1].

This technical guide provides an in-depth analysis of the mechanistic behavior, synthesis workflows, and pharmaceutical applications of fluorinated benzonitrile intermediates, ensuring that researchers can implement these protocols as self-validating, highly reproducible systems.

Mechanistic Insights: Electronic and Structural Influences

To master the reactivity of fluorinated benzonitriles, one must understand the causality behind their behavior in Nucleophilic Aromatic Substitution (SNAr). Why do these molecules excel in SNAr reactions compared to their non-fluorinated counterparts?

The answer lies in transition state stabilization. The nitrile group exerts a profound inductive and resonance electron-withdrawing effect, effectively stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack2[2]. Furthermore, the position of the fluorine atom dictates the thermodynamic stability of the system. Mechanistic studies utilizing nickel-based catalytic systems reveal that each ortho-fluorine substituent contributes approximately -6.6 kcal/mol of stabilization energy to carbon-carbon bond activation products 2[2].

SNAr_Mechanism Start Fluorinated Benzonitrile (Starting Material) Nucleophile Nucleophile Attack (e.g., Amine/Alkoxide) Start->Nucleophile Activation Meisenheimer Meisenheimer Intermediate (Stabilized by -CN) Nucleophile->Meisenheimer Electron withdrawal Transition Fluoride Elimination (Rate-determining step) Meisenheimer->Transition Transition state Product Substituted Benzonitrile (API Precursor) Transition->Product F- leaving

Caption: Logical mechanism of SNAr in fluorobenzonitriles driven by nitrile stabilization.

Synthesis Strategies & Methodologies

Historically, the synthesis of fluorinated benzonitriles relied on the Balz-Schiemann reaction or harsh halogen exchange (Halex) processes requiring high temperatures and polar aprotic solvents like sulfolane 2[2]. Modern synthetic demands, however, necessitate milder, more selective protocols.

Halogen Exchange (Halex) & Fluorodenitration

For the industrial-scale preparation of 2-fluorobenzonitrile, the fluorodenitration of 2-nitrobenzonitrile using tetramethylammonium fluoride (TMAF) provides near-quantitative yields under mild conditions. The causality of this success is the stable ion pairing between nitrite and tetramethylammonium ions, which effectively suppresses unwanted side reactions and ensures high product purity 3[3].

Alternatively, the introduction of specialized phase-transfer catalysts—such as alkoxypolyoxyalkyl-substituted quaternary ammonium compounds—has revolutionized traditional Halex reactions. These catalysts allow chlorine-fluorine exchange at lower temperatures without generating the intractable, non-stirrable salt suspensions that plagued older methods 4[4].

Electrophilic Aromatic Substitution: Nitration

The synthesis of 4-fluoro-3-nitrobenzonitrile perfectly demonstrates the directing effects of existing substituents. The fluorine atom (an ortho/para director) and the nitrile group (a meta director) synergistically direct the incoming nitronium ion to the position strictly ortho to the fluorine and meta to the nitrile, ensuring high regioselectivity 5[5].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Every reagent and condition is chosen to enforce strict control over the reaction pathway.

Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile via Electrophilic Nitration

Rationale: Utilizing silica gel in sulfuric acid creates a stirrable slurry that acts as a physical heat sink and solid support. This moderates the highly exothermic nitration process, preventing runaway thermal spikes and over-nitration5[5].

  • Preparation: To a flask containing 125 mL of concentrated sulfuric acid, add sufficient silica gel to create a stirrable slurry. Cool the system to 0°C using an ice bath.

  • Addition: Slowly add 12.5 g (103 mmol) of 4-fluorobenzonitrile to the chilled slurry to maintain thermal control.

  • Nitration: Introduce 10.4 g (103 mmol) of potassium nitrate (KNO₃) in portions. Stir the reaction mixture strictly at 0°C for 20 minutes.

  • Purification: Pass the crude mixture through a short silica gel column to sequester the sulfuric acid. Wash the product from the silica gel using methylene chloride.

  • Isolation: Evaporate the methylene chloride using a rotary evaporator to yield 4-fluoro-3-nitrobenzonitrile as a crystalline solid.

Synthesis_Workflow Step1 Preparation Slurry of Silica Gel in H2SO4 at 0°C Step2 Addition Add 4-fluorobenzonitrile & KNO3 Step1->Step2 Step3 Reaction Stir at 0°C for 20 mins Step2->Step3 Step4 Purification Silica gel filtration & CH2Cl2 wash Step3->Step4 Step5 Isolation Evaporate solvent to yield crystals Step4->Step5

Caption: Step-by-step experimental workflow for the controlled nitration of 4-fluorobenzonitrile.

Protocol 2: Synthesis of 2-Bromo-3-fluorobenzonitrile via Halodeboronation

Rationale: Traditional bromination of deactivated aromatic rings often lacks regiocontrol. By utilizing 2-cyano-6-fluorophenylboronic acid and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with a sodium methoxide (NaOMe) catalyst, the ipso-substitution of the boronic acid ensures perfect regioselectivity 6[6].

  • Preparation: Dissolve 2-cyano-6-fluorophenylboronic acid in tetrahydrofuran (THF) or acetonitrile.

  • Catalysis: Add 5 mol % NaOMe. This base activates the boronic acid, forming a highly reactive boronate complex.

  • Halogenation: Add DBDMH to the solution and heat the reaction to 40°C.

  • Monitoring & Work-up: Age the reaction for several hours, monitoring conversion via HPLC. Quench and extract to isolate 2-bromo-3-fluorobenzonitrile in excellent yield.

Applications in Pharmaceutical Development

Fluorinated benzonitriles are not merely transient stepping stones; they are structurally integral to the pharmacophores of many advanced APIs. The incorporation of fluorine atoms into benzonitrile structures can provide nearly 10-fold improved aqueous solubility compared to corresponding halogenated analogs 2[2].

  • Kinase Inhibitors: 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is a critical intermediate in the synthesis of entrectinib, a targeted cancer therapy. Crystallographic studies confirm that the nitrile nitrogens in these derivatives form critical polar interactions with key amino acid residues, driving exceptional target selectivity 2[2].

  • Antimutagenic Agents: 4-Bromo-3-fluorobenzonitrile undergoes palladium-catalyzed Stille cross-coupling to form bichalcophene fluorobenzamidines. These compounds function as potent antimutagens, demonstrating a 69% reduction in the mutation frequency caused by azide binding to DNA 7[7].

Quantitative Data Summary

To facilitate rapid experimental design, the following table summarizes the key quantitative metrics and reaction conditions for the synthesis of prominent fluorinated benzonitrile intermediates.

Target CompoundSynthesis RouteKey Reagents & CatalystsTemp / TimeYield / Outcome
2-Fluorobenzonitrile Halogen Exchange (Halex)Saccharin, PCl₅, KF, Sulfolane230–248°C / 1 hr57% overall yield 8[8]
2-Fluorobenzonitrile Fluorodenitration2-nitrobenzonitrile, TMAFMildNear-quantitative 3[3]
4-Fluoro-3-nitrobenzonitrile Electrophilic Nitration4-fluorobenzonitrile, KNO₃, H₂SO₄, Silica gel0°C / 20 minHigh purity crystalline solid 5[5]
2-Bromo-3-fluorobenzonitrile Halodeboronation2-cyano-6-fluorophenylboronic acid, DBDMH, NaOMe40°C / Several hoursGood to excellent yield 6[6]
Entrectinib Intermediates Nucleophilic Fluorination5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile precursorsVaries-6.6 kcal/mol ortho-F stabilization 2[2]

Conclusion

The utility of fluorinated benzonitriles extends far beyond simple building blocks; they are sophisticated molecular scaffolds that dictate the success of downstream drug development. By understanding the thermodynamic stabilization provided by the nitrile group and employing highly regioselective methodologies like halodeboronation and controlled nitration, researchers can reliably synthesize complex APIs with enhanced pharmacokinetic profiles.

References

  • NBInno : The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity. Available at:[Link]

  • Google Patents: US5466859A - Process for preparing fluorobenzonitriles.
  • PrepChem : Synthesis of 2-fluorobenzonitrile. Available at: [Link]

  • ACS Publications : Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids. Available at:[Link]

Sources

Solubility profile of 3-Fluoro-4-isopropoxybenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-4-isopropoxybenzonitrile in Organic Solvents

Foreword: The Imperative of Solubility Data in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical—and often underestimated—of these hurdles is solubility. An inadequate solubility profile can terminate the development of an otherwise potent compound, leading to issues in formulation, bioavailability, and ultimately, therapeutic efficacy. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a comprehensive framework for understanding and determining the solubility of 3-Fluoro-4-isopropoxybenzonitrile, a compound of interest in medicinal chemistry.

Our approach transcends a simple recitation of data. Instead, we delve into the foundational principles of solubility, provide a robust, field-proven experimental protocol for its determination, and introduce thermodynamic models for the rigorous analysis of the data you will generate. This document is structured not as a rigid template, but as a logical and scientific narrative, empowering you to not only measure but also to comprehend the solubility behavior of this and other complex organic molecules.

Characterization of 3-Fluoro-4-isopropoxybenzonitrile: A Structural Perspective

Before embarking on experimental work, a thorough understanding of the solute is paramount. 3-Fluoro-4-isopropoxybenzonitrile (CAS No. 1153103-84-4) possesses a molecular structure that provides critical clues to its potential solubility behavior.

  • Molecular Formula: C₁₀H₁₀FNO

  • Structure: A benzonitrile core is substituted with a fluorine atom at the 3-position and an isopropoxy group at the 4-position.

Structural Analysis and Predicted Solubility:

The molecule presents a fascinating interplay of functional groups that dictate its interaction with various solvents:

  • Nitrile Group (-C≡N): This group is highly polar and a strong hydrogen bond acceptor. It will contribute significantly to the solubility in polar solvents.

  • Fluorine Atom (-F): The high electronegativity of fluorine introduces polarity. Its presence can modulate the electronic properties of the aromatic ring and influence intermolecular interactions.

  • Isopropoxy Group (-O-CH(CH₃)₂): The ether linkage introduces some polarity and hydrogen bond accepting capability. However, the isopropyl moiety is aliphatic and non-polar, which will enhance solubility in less polar or non-polar solvents.

  • Aromatic Ring: The benzene ring is inherently non-polar and will favor interactions with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.

Based on this structure, we can hypothesize that 3-Fluoro-4-isopropoxybenzonitrile will exhibit moderate to good solubility in a range of polar aprotic solvents (e.g., acetone, ethyl acetate, N,N-dimethylformamide) and some polar protic solvents (e.g., alcohols), with lower solubility expected in highly non-polar solvents (e.g., hexane) and water. The fundamental principle of "like dissolves like" serves as our guiding hypothesis.[1]

The Cornerstone of Solubility Determination: The Isothermal Equilibrium Method

To obtain thermodynamically accurate solubility data, the Isothermal Equilibrium (Shake-Flask) method is the undisputed gold standard.[2][3][4] This method ensures that a true equilibrium is achieved between the undissolved solid solute and the saturated solution, providing data that is crucial for crystallization processes, formulation development, and thermodynamic analysis.[1][5]

The causality behind this choice is clear: kinetic solubility measurements, while faster, can often overestimate solubility as they rely on the precipitation of a compound from a supersaturated solution (typically from a DMSO stock).[2] For the rigorous demands of drug development, thermodynamic solubility is non-negotiable.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. The inclusion of an equilibration time course and solid-phase analysis ensures the integrity and reliability of the generated data.

Materials:

  • 3-Fluoro-4-isopropoxybenzonitrile (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Screw-capped glass vials (e.g., 4 mL or 20 mL)

  • Syringes and chemically resistant syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) instruments (for solid-phase analysis)

Step-by-Step Methodology:

  • Preparation of Solvent Vials: Add a precise volume (e.g., 2 mL) of the selected organic solvent to several screw-capped vials.

  • Addition of Solute: Add an excess amount of 3-Fluoro-4-isopropoxybenzonitrile to each vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Equilibration:

    • Secure the vials in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the vials at a constant speed.

    • To ensure equilibrium has been reached, conduct a time-course study.[1] Sample vials at various time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of the solute in solution remains constant over at least two consecutive time points. A typical equilibration time is 24-48 hours.

  • Sample Preparation and Analysis:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This filtration step is critical to remove all undissolved solid particles.

    • Accurately record the weight of the transferred saturated solution.

    • Dilute the solution to a known volume with the same solvent. This dilution factor must be recorded accurately.

    • Analyze the concentration of the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard calibration curve.

  • Solid Phase Validation (Trustworthiness Pillar):

    • After sampling the supernatant, recover the remaining solid from the vials.

    • Dry the solid and analyze it using DSC and XRD.

    • Compare the results to the analysis of the starting material. This crucial step verifies that no polymorphic transformation or solvate formation has occurred during the experiment, which would alter the solubility.[1]

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_validation 4. Validation prep_solute Weigh excess solute prep_solvent Add known volume of solvent to vial prep_solute->prep_solvent Combine shake Agitate at constant T (e.g., 24-72h) prep_solvent->shake sediment Sediment solids (≥2h at constant T) shake->sediment sample Withdraw supernatant sediment->sample recover_solid Recover excess solid sediment->recover_solid filter Filter (0.22 µm) sample->filter dilute Dilute gravimetrically filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calc_sol Calculate Solubility quantify->calc_sol Calculate analyze_solid Analyze solid phase (XRD, DSC) recover_solid->analyze_solid report Final Report analyze_solid->report Confirm form calc_sol->report

Caption: Isothermal Equilibrium (Shake-Flask) Experimental Workflow.

Data Presentation and Analysis

Clarity in data presentation is essential for interpretation and comparison. Solubility data should be presented in a structured table.

Table 1: Hypothetical Solubility Data for 3-Fluoro-4-isopropoxybenzonitrile at 298.15 K (25 °C)

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Mole Fraction (x)
Hexane0.1
Toluene2.4
Ethyl Acetate4.4
Acetone5.1
Isopropanol3.9
Ethanol4.3
Methanol5.1
Acetonitrile5.8
N,N-Dimethylformamide6.4

This table should be populated with experimentally determined values.

Thermodynamic Modeling: From Data to Insight

Experimental data, particularly when measured across a range of temperatures, can be fitted to thermodynamic models to deepen our understanding of the dissolution process.

The Modified Apelblat Model

The modified Apelblat equation is a semi-empirical model widely used to correlate experimental solubility data with temperature.[5][6][7] Its utility lies in its simplicity and effectiveness for fitting data for many pharmaceutical compounds.[8][9]

The equation is expressed as:

ln(x) = A + B/T + C ln(T)

Where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin (K).

  • A, B, and C are model parameters obtained by fitting the experimental data. These parameters encapsulate the thermodynamic properties of the solution.

The van't Hoff Equation and Thermodynamic Potentials

For a more fundamental thermodynamic analysis, the van't Hoff equation relates the change in the equilibrium constant (in this case, solubility) to the change in temperature.[10][11] A plot of ln(x) versus 1/T, known as a van't Hoff plot, can yield valuable thermodynamic parameters.[12][13][14]

Assuming the enthalpy of dissolution (ΔH°sol) and entropy of dissolution (ΔS°sol) are constant over the temperature range, the plot will be linear:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where:

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

From the linear regression of the van't Hoff plot:

  • Slope = -ΔH°sol / R

  • Y-intercept = ΔS°sol / R

This analysis reveals:

  • Enthalpy of Dissolution (ΔH°sol): A positive value indicates an endothermic process (solubility increases with temperature), while a negative value signifies an exothermic process (solubility decreases with temperature).

  • Entropy of Dissolution (ΔS°sol): This reflects the change in randomness or disorder of the system upon dissolution.

This thermodynamic insight is invaluable for controlling crystallization processes and understanding the driving forces behind the dissolution of 3-Fluoro-4-isopropoxybenzonitrile in different solvents.

Conclusion: A Foundation for Rational Drug Development

This guide has provided a comprehensive, scientifically-grounded framework for determining and interpreting the solubility profile of 3-Fluoro-4-isopropoxybenzonitrile. By adhering to the principles of thermodynamic equilibrium, employing a robust and self-validating experimental protocol, and leveraging thermodynamic models for analysis, researchers can generate the high-quality data essential for making informed decisions in the drug development pipeline. The true value of this work lies not in a single data point, but in the creation of a foundational understanding that will guide formulation, purification, and ultimately, the successful progression of new chemical entities.

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Li, Q., et al. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Molecules, 24(5), 929.
  • Gao, Y., et al. (2023).
  • Fakhree, M. A. A., et al. (2010). Prediction of sulfadiazine solubility in some cosolvent mixtures using non-ideal solution models.
  • PubChem. (n.d.). 3-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Li, J., et al. (2024). Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents from 278.15 to 328.15 K.
  • Baek, K., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(1), 1000125.
  • Zhang, C., et al. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. Scientific Reports, 14(1), 22175.
  • Chen, J., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.
  • Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChem. (n.d.). 3-Fluoro-4-heptoxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamics of fenoxycarb in solution. Retrieved from [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Ott, M., & Dabal, L. (2023). Extracting thermodynamic properties from van 't Hoff plots with emphasis on temperature-sensing ion channels. Journal of Biological Physics, 49(4), 425-442.
  • LibreTexts Chemistry. (n.d.). ΔG°, K and Van't Hoff Plots. Retrieved from [Link]

  • San Diego Miramar College. (n.d.). Biochemistry – Van't Hoff plots and protein folding. Retrieved from [Link]

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Methodological & Application

Application Note: Chemoselective Hydrolysis of 3-Fluoro-4-isopropoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Analysis

Executive Summary

The hydrolysis of 3-Fluoro-4-isopropoxybenzonitrile to its corresponding carboxylic acid, 3-Fluoro-4-isopropoxybenzoic acid , presents a specific chemoselective challenge often overlooked in standard protocols: the stability of the secondary alkyl ether (isopropoxy group).

While standard hydrolysis protocols often employ harsh acidic conditions (e.g., 48% HBr or conc. H₂SO₄), these conditions are chemically incompatible with aryl-alkyl ethers. Strong acids, particularly hydrohalic acids like HBr, will readily cleave the isopropyl group via an SN1-like mechanism, resulting in the unwanted byproduct 3-Fluoro-4-hydroxybenzoic acid (dealkylation).

This protocol details a Base-Catalyzed Hydrolysis (Saponification) workflow designed to exclusively target the nitrile moiety while preserving the sensitive isopropoxy ether linkage.

Structural Analysis & Reactivity[1]
  • Nitrile (C≡N): The primary target for hydrolysis.[1][2][3] Located para to the isopropoxy group and meta to the fluorine.

  • Isopropoxy Group (-OCH(CH₃)₂): A secondary ether. Stable to base but highly labile to strong acids (HBr, HI, BBr₃) and Lewis acids.

  • Fluorine Substituent (-F): Located at the 3-position.

    • Risk Assessment: Nucleophilic Aromatic Substitution (SNAr).

    • Analysis: The fluorine is meta to the electron-withdrawing nitrile group. Therefore, the ring is not sufficiently activated for SNAr displacement of the fluorine by hydroxide ions, ensuring the C-F bond remains intact during basic reflux.

Part 2: Mechanistic Insight & Reaction Design

The Chemoselectivity Decision Matrix

The following table summarizes the rationale for selecting basic conditions over acidic ones.

ConditionReagentOutcomeMechanismSuitability
Acidic (Harsh) 48% HBr, RefluxFAILURE Nitrile hydrolysis + Ether cleavage (SN1)Not Recommended
Acidic (Mild) 20% HCl, RefluxRISKY Slow hydrolysis; potential for partial ether cleavage over long timesLow
Basic (Optimal) NaOH/KOH, EtOH/H₂O SUCCESS Nucleophilic attack on CN; Ether is inert to baseHigh
Reaction Mechanism (Base-Catalyzed)

The reaction proceeds through a nucleophilic attack of the hydroxide ion on the nitrile carbon, forming an imidate intermediate, which tautomerizes to a primary amide. Further hydrolysis yields the carboxylate salt, which is protonated during workup.

Mechanism Nitrile Nitrile (R-CN) Imidate Imidate Anion (R-C(OH)=N⁻) Nitrile->Imidate OH⁻ Attack Amide Primary Amide (R-CONH₂) Imidate->Amide H₂O / Taut. Carboxylate Carboxylate (R-COO⁻) Amide->Carboxylate OH⁻ / Heat (-NH₃) Acid Final Acid (R-COOH) Carboxylate->Acid H⁺ Workup

Figure 1: Step-wise mechanistic pathway for the base-catalyzed hydrolysis of nitriles.

Part 3: Optimized Experimental Protocol

Reagents & Equipment
  • Starting Material: 3-Fluoro-4-isopropoxybenzonitrile (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (5.0 - 10.0 equiv)

  • Solvent System: Ethanol/Water (3:1 v/v) or Ethylene Glycol (for high-boiling substrates)

  • Acid (Workup): 2M Hydrochloric Acid (HCl)

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, pH paper/meter.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge a round-bottom flask with 3-Fluoro-4-isopropoxybenzonitrile (10.0 g, 55.8 mmol).

  • Add Ethanol (60 mL) and stir to dissolve.

  • Prepare a solution of KOH (15.6 g, 279 mmol, 5 equiv) in Water (20 mL).

  • Add the aqueous base solution to the ethanolic nitrile solution.

    • Note: A slight exotherm may occur.

Step 2: Reaction Execution
  • Equip the flask with a reflux condenser.[4]

  • Heat the mixture to Reflux (approx. 85-90°C) .

  • Maintain reflux for 8–12 hours .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The nitrile spot (higher R_f) should disappear, and a baseline spot (carboxylate) should appear.

    • Checkpoint: If the intermediate amide persists (mid-polarity spot), extend reflux time or add more base.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate: Remove the bulk of the ethanol under reduced pressure (Rotavap) to leave an aqueous slurry.

  • Dilute: Add Water (50 mL) to dissolve the carboxylate salt completely.

  • Wash (Optional): Extract the alkaline aqueous layer with Diethyl Ether (2 x 30 mL) to remove any unreacted neutral organic impurities. Discard the organic (ether) layer.

  • Acidification: Cool the aqueous phase in an ice bath (0–5°C).

  • Slowly add 2M HCl dropwise with vigorous stirring until pH reaches 1–2 .

    • Observation: A white to off-white precipitate (the product) will form immediately.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water (3 x 20 mL) to remove residual salts.

Step 4: Purification
  • Dry the crude solid in a vacuum oven at 45°C overnight.

  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1) .

    • Dissolve in hot ethanol, add warm water until turbid, cool slowly to 4°C.

Workflow Diagram

Protocol Start Start: 3-Fluoro-4-isopropoxybenzonitrile Mix Dissolve in EtOH + aq. KOH (5 equiv) Start->Mix Reflux Reflux at 90°C for 8-12h (Monitor via TLC/HPLC) Mix->Reflux Evap Evaporate Ethanol Reflux->Evap Wash Aq. Dilution + Ether Wash (Remove neutrals) Evap->Wash Acidify Acidify with 2M HCl to pH 1-2 (Precipitate Product) Wash->Acidify Filter Filter & Wash with Cold Water Acidify->Filter Dry Dry & Recrystallize (EtOH/H₂O) Filter->Dry

Figure 2: Operational workflow for the hydrolysis protocol.

Part 4: Analytical Specifications

Expected Data
  • Physical State: White crystalline solid.

  • Melting Point: ~145–150°C (Estimated based on analogues).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8 (br s, 1H, -COOH)

    • δ 7.7–7.8 (m, 2H, Ar-H, H-2/H-6)

    • δ 7.2 (t, 1H, Ar-H, H-5)

    • δ 4.7 (sept, 1H, -OCH(CH₃)₂)

    • δ 1.3 (d, 6H, -OCH(CH₃)₂)

  • IR Spectrum:

    • Broad O-H stretch (2800–3200 cm⁻¹)

    • Strong C=O stretch (1680–1700 cm⁻¹)

    • Absence of C≡N stretch (~2230 cm⁻¹)

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis (Amide formation)Increase reflux time or KOH concentration (up to 10 equiv).
Product is an Oil Impurities or residual solventTriturate with Hexanes/Pentane to induce crystallization.
Loss of Isopropyl Acid concentration too high during workupEnsure HCl addition is performed cold and stopped at pH 1-2; do not heat acidic solution.
Colored Impurities Oxidation of phenol tracesAdd a pinch of Sodium Metabisulfite during the acidification step.

References

  • Preparation of Benzoic Acid Derivatives (General Hydrolysis)

    • Source: Organic Syntheses, Coll. Vol. 1, p. 201 (1941); Vol. 2, p. 53 (1922).
    • Context: Establishes standard base-catalyzed hydrolysis of nitriles to acids.
    • URL:

  • Synthesis of 3-Fluoro-4-hydroxybenzoic Acid (Analogous Reaction)

    • Source: Google P
    • Context: Demonstrates the stability of the fluorinated ring under basic reflux and the contrasting acidic dealkyl
    • URL:

  • Chemoselectivity of Alkyl Ethers

    • Source: Greene's Protective Groups in Organic Synthesis.
    • Context: Validates the stability of isopropyl ethers in basic conditions vs. lability in HBr/Lewis acids.
    • URL:

  • Commercial Reference for Target Acid

    • Source: Sigma-Aldrich / MilliporeSigma Product 3-Fluoro-4-isopropoxybenzoic acid.
    • Context: Confirms stability and existence of the target molecule.
    • URL:

Sources

Application Note: 3-Fluoro-4-isopropoxybenzonitrile as a High-Value Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic data sheets to explore the strategic utility, synthetic versatility, and practical handling of 3-Fluoro-4-isopropoxybenzonitrile.

Executive Summary & Strategic Rationale

In modern drug discovery, 3-Fluoro-4-isopropoxybenzonitrile (CAS: N/A for specific isomer, generic search often maps to related hydroxy/methoxy variants; chemically distinct entity) represents a "privileged substructure." It combines three critical design elements into a single, low-molecular-weight scaffold:

  • The Nitrile "Warhead": A versatile handle for divergent synthesis (amines, acids, heterocycles).

  • The Ortho-Fluorine: A metabolic blocker that prevents ring oxidation while modulating the pKa of neighboring groups via induction.

  • The Isopropoxy Tail: A lipophilic moiety that fills hydrophobic pockets (e.g., in GPCRs or Kinases) while offering different metabolic liabilities compared to methoxy or ethoxy groups.

This guide details the protocols for synthesizing this block and, more importantly, transforming it into high-value pharmacological cores.

Physicochemical Profile & Building Block Specifications

Before initiating synthesis, verify the material against these calculated parameters to ensure it fits the target property space (e.g., Lipinski's Rule of 5).

ParameterValue (Calc.)Impact on Drug Design
Molecular Weight 179.19 g/mol Low MW allows significant room for elaboration.
cLogP ~2.8 - 3.1Moderate lipophilicity; good membrane permeability.
TPSA ~33 ŲExcellent polarity profile for CNS or oral drugs.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.
pKa (Conj. Acid) < 0The nitrile is extremely weak; neutral at physiological pH.

Divergent Synthesis Pathways (Visualized)

The utility of this building block lies in its ability to serve as a "hub" for diverse chemical space exploration. The diagram below illustrates the primary transformations accessible from the parent nitrile.

G Start 3-Fluoro-4-isopropoxybenzonitrile (Parent Scaffold) Tetrazole Tetrazole Bioisostere (Angiotensin II Type) Start->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amine Benzylamine (Linker/Spacer) Start->Amine BH3·THF or Raney Ni/H2 Amidoxime Amidoxime (Prodrug/Heterocycle Precursor) Start->Amidoxime NH2OH·HCl Base Acid Carboxylic Acid (Hydrolysis) Start->Acid NaOH/H2O2 or H2SO4

Figure 1: Divergent synthetic pathways from the aryl nitrile core. The scaffold allows access to acidic bioisosteres (Red), amine linkers (Green), and heterocyclic precursors (Yellow).

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of the Building Block

Context: If the specific isopropoxy variant is unavailable commercially, it must be synthesized from 3,4-difluorobenzonitrile . This relies on Nucleophilic Aromatic Substitution (


).

Mechanism: The nitrile group at position 1 is electron-withdrawing, activating the para-fluorine (position 4) toward nucleophilic attack. The meta-fluorine (position 3) remains intact due to lack of resonance stabilization for the Meisenheimer complex at that position.

Materials:

  • 3,4-Difluorobenzonitrile (1.0 equiv)[1]

  • Isopropanol (1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • DMF (Dimethylformamide) or DMSO

Procedure:

  • Setup: Charge a round-bottom flask with 3,4-difluorobenzonitrile (10 mmol, 1.39 g) and anhydrous

    
     (20 mmol, 2.76 g) in DMF (20 mL).
    
  • Addition: Add Isopropanol (12 mmol, 0.92 mL). Note: For higher reactivity, Sodium Isopropoxide can be generated in situ using NaH, but K2CO3 is milder and sufficient for para-fluorine displacement.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.[2] The starting material (difluoro) should disappear, replaced by the mono-alkoxy product.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid. If oily, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Validation:

  • 1H NMR (CDCl3): Look for the septet at ~4.6 ppm (isopropyl CH) and doublet at ~1.4 ppm (isopropyl CH3). The aromatic region should show the specific 1,2,4-substitution pattern.

Protocol B: Transformation to Tetrazole (Bioisostere Installation)

Context: Tetrazoles are classic bioisosteres for carboxylic acids, offering similar acidity (


 ~4.5–5) but improved lipophilicity and metabolic stability. This is critical for Angiotensin receptor blockers or similar acidic pharmacophores [1].

Materials:

  • 3-Fluoro-4-isopropoxybenzonitrile (1.0 equiv)

  • Sodium Azide (

    
    , 1.5 equiv) (Caution: Toxic/Explosive) 
    
  • Zinc Bromide (

    
    , 1.0 equiv) or Triethylamine Hydrochloride
    
  • Water/Isopropanol (2:1) or DMF[1][3][4]

Procedure:

  • Safety: Perform behind a blast shield. Avoid halogenated solvents with azide.

  • Mix: In a pressure vial, combine the nitrile (1.0 mmol),

    
     (1.5 mmol), and 
    
    
    
    (1.0 mmol) in water (3 mL) and isopropanol (1.5 mL).
  • Cycloaddition: Seal and heat to 100°C for 12–24 hours. The zinc acts as a Lewis acid catalyst, activating the nitrile [2].

  • Workup: Cool to RT. Add 3N HCl (carefully, in fume hood) to adjust pH to ~1. Caution: Hydrazoic acid (

    
    ) may evolve; ensure good ventilation.[2]
    
  • Isolation: The tetrazole product usually precipitates upon acidification.[5] Filter and wash with cold water.

  • Yield: Typical yields for electron-deficient nitriles are 80–95%.

Protocol C: Reduction to Benzylamine (Linker Synthesis)

Context: Converting the nitrile to a primary amine creates a "linker" point for reductive amination or amide coupling, extending the molecule into a larger pharmacophore.

Materials:

  • 3-Fluoro-4-isopropoxybenzonitrile

  • Borane-Tetrahydrofuran Complex (

    
    , 1M solution)
    
  • Methanol (for quenching)[2]

Procedure:

  • Inert Atmosphere: Flame-dry a flask and purge with Nitrogen/Argon.

  • Addition: Dissolve nitrile (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C.[6]

  • Reduction: Dropwise add

    
     (3.0 equiv).
    
  • Reflux: Warm to RT, then reflux for 2–4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol until gas evolution ceases. Then add conc. HCl (1 mL) and reflux for 30 mins to break the boron-amine complex.

  • Basify: Neutralize with NaOH solution and extract with DCM.

  • Note: This method avoids the partial reduction to imines often seen with weaker reducing agents [3].

Scientific Commentary & Troubleshooting

Why 3-Fluoro and not 2-Fluoro?

In medicinal chemistry, the position of the fluorine relative to the alkoxy group is critical.

  • 3-Fluoro (Ortho to alkoxy): The fluorine atom is ortho to the isopropoxy group. This creates a "conformation lock" due to the dipole-dipole repulsion between the ether oxygen and the fluorine. It forces the isopropoxy group to twist out of coplanarity or adopt a specific preferred conformer, which can drastically improve binding selectivity [4].

  • Metabolic Stability: The 3-position is a common site for Phase I metabolic oxidation (hydroxylation) in non-fluorinated analogs. Blocking this site extends the half-life (

    
    ) of the drug candidate.
    
Troubleshooting the Reaction

If the reaction stalls or yields the bis-alkoxy product:

  • Stalling: Ensure the solvent is dry.[6] Water deactivates the nucleophile. Switch from

    
     to 
    
    
    
    (Cesium Carbonate) to increase the solubility of the carbonate base.
  • Regioselectivity: The 4-position is naturally more reactive. However, if you observe displacement of the 3-fluorine, lower the temperature and ensure you are using the difluoro starting material, not a chloro-fluoro variant where leaving group ability differs (F >> Cl in

    
     on activated rings).
    

References

  • BenchChem. Step-by-step synthesis protocol for 5-substituted Tetrazoles. (Accessed 2023).[3] Detailed protocols for [3+2] cycloaddition using Zinc catalysts.

  • Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3][7] Journal of Organic Chemistry. (Seminal work on Zinc-catalyzed tetrazole synthesis).

  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Journal of Organic Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
  • Imamura, K., et al. (2013).[8] Photocatalytic reduction of benzonitrile to benzylamine.[8] Chemical Communications.[8][9]

Sources

Divergent Nucleophilic Aromatic Substitution (SNAr) Pathways in 3-Fluoro-4-isopropoxybenzonitrile: Stepwise vs. Concerted Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

3-Fluoro-4-isopropoxybenzonitrile is a highly versatile building block in medicinal chemistry, frequently utilized for the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). The unique structural topology of this molecule presents two distinct electrophilic sites—the C3-fluoro group and the C4-isopropoxy group.

As a Senior Application Scientist, understanding the mechanistic dichotomy of this molecule is critical for achieving absolute regiocontrol. The reactivity of these two sites is governed by entirely different electronic environments relative to the strongly electron-withdrawing cyano (-CN) group at C1. This guide delineates the causality behind selecting specific reagents to trigger either a classical Stepwise SNAr or a Concerted SNAr (CSNAr) [1].

Mechanistic Causality: Why Divergent Pathways?

Pathway A: Classical Stepwise SNAr at C4 (-OiPr Substitution)

Nucleophilic attack at the C4 position generates a carbanion that delocalizes directly onto the C1 carbon. Because C4 is para to the -CN group, the cyano moiety stabilizes the negative charge via resonance. This facilitates a classical Stepwise SNAr mechanism involving a discrete, thermodynamically stable Meisenheimer intermediate [1].

  • The Challenge: Alkoxides (-OiPr) are exceptionally poor leaving groups compared to halides.

  • The Solution: To drive this pathway, one must use highly polarizable, strong nucleophiles (such as thiolates) in polar aprotic solvents (e.g., DMF) under forcing thermal conditions to overcome the high activation energy of the elimination step.

Pathway B: Concerted SNAr (CSNAr) at C3 (-F Substitution)

Nucleophilic attack at the C3 position places the negative charge on C2, C4, and C6, bypassing C1. Consequently, the Meisenheimer intermediate lacks resonance stabilization from the -CN group (relying only on weaker inductive effects) and is thermodynamically disfavored [3]. Traditionally, this renders the meta-fluoro group unreactive.

  • The Breakthrough: Recent advances demonstrate that highly reactive "naked" anions—generated by organic superbases like t-Bu-P4—can drive a Concerted SNAr (CSNAr) [2].

  • The Mechanism: In this regime, bond formation and C-F bond cleavage occur simultaneously via a single transition state. The massive, diffuse[t-Bu-P4-H]⁺ cation provides dual activation: it prevents tight ion-pairing (maximizing nucleophilicity) while assisting in fluoride elimination via hydrogen bonding [2].

G Substrate 3-Fluoro-4-isopropoxybenzonitrile C4_Attack Attack at C4 (-OiPr) Para to -CN Substrate->C4_Attack Nucleophile (e.g., NaSMe) C3_Attack Attack at C3 (-F) Meta to -CN Substrate->C3_Attack Nucleophile + t-Bu-P4 Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) C4_Attack->Meisenheimer TransitionState Single Transition State (Inductively Stabilized) C3_Attack->TransitionState Product_C4 C4 Substituted Product (Classical SNAr) Meisenheimer->Product_C4 -OiPr Elimination Product_C3 C3 Substituted Product (Concerted CSNAr) TransitionState->Product_C3 -F Elimination

Divergent SNAr pathways in 3-Fluoro-4-isopropoxybenzonitrile based on the attack site.

Experimental Protocols

Protocol A: Superbase-Catalyzed CSNAr at the C3-Fluoro Position
  • Objective: Regioselective substitution of the meta-fluoro group using a pronucleophile (e.g., 2-phenylpropionitrile) via t-Bu-P4 catalysis.

  • Self-Validating Control: Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]⁺ 180.08 without the formation of a stable Meisenheimer adduct confirms the concerted pathway.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL microwave vial with 3-Fluoro-4-isopropoxybenzonitrile (0.20 mmol, 1.0 eq) and the pronucleophile (e.g., 2-phenylpropionitrile, 0.22 mmol, 1.1 eq).

  • Moisture Trapping (Critical Step): Add 100 mg of freshly activated 4 Å molecular sieves. Causality Note: The sieves are not merely for drying; they are a mechanistic requirement to trap the generated HF, preventing the irreversible protonation and poisoning of the t-Bu-P4 catalyst [2].

  • Solvent & Catalyst Addition: Add anhydrous Toluene (0.3 mL), followed by the dropwise addition of t-Bu-P4 solution (0.8 M in hexane, 50 μL, 0.04 mmol, 20 mol%).

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at 80 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove the molecular sieves and fluoride salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the C3-substituted product.

CatalyticCycle tBuP4 t-Bu-P4 Superbase Anion Naked Anion [Nu⁻] +[t-Bu-P4-H⁺] tBuP4->Anion Deprotonation NuH Pronucleophile (Nu-H) NuH->Anion CSNAr Concerted Substitution at C3-Fluoro Anion->CSNAr Attacks 3-Fluoro-4-isopropoxybenzonitrile Product C3-Substituted Product CSNAr->Product Product Release Regen HF Trapping (Molecular Sieves) Base Regeneration CSNAr->Regen [t-Bu-P4-H⁺][F⁻] Release Regen->tBuP4 HF absorbed by MS

Catalytic cycle of t-Bu-P4 mediated Concerted SNAr (CSNAr) at the C3-fluoro position.

Protocol B: Classical Stepwise SNAr at the C4-Isopropoxy Position
  • Objective: Regioselective substitution of the para-isopropoxy group using a strong thiolate nucleophile.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 25 mL round-bottom flask under nitrogen, add 3-Fluoro-4-isopropoxybenzonitrile (1.0 mmol, 1.0 eq) and Sodium Methanethiolate (NaSMe) (1.5 mmol, 1.5 eq).

  • Solvent Addition: Suspend the reagents in anhydrous DMF (5.0 mL). Causality Note: A highly polar aprotic solvent is mandatory to solvate the transition state and stabilize the Meisenheimer intermediate [1].

  • Reaction: Attach a reflux condenser and heat the mixture to 120 °C for 12-16 hours. Monitor via TLC (UV active).

  • Quenching: Cool the reaction to 0 °C and quench slowly with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted thiolate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash chromatography to isolate the C4-thioether derivative.

Quantitative Data Summary

Reaction PathwayTarget SiteLeaving GroupMechanismActivation ModeReagents / CatalystTypical Yield
Pathway A C3-FConcerted (CSNAr)Inductive + Dual Activationt-Bu-P4 (20 mol%), Toluene, 80 °C75–90%
Pathway B C4-OiPrStepwise (Addition-Elimination)Resonance (para to -CN)NaSMe (1.5 eq), DMF, 120 °C60–80%

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry URL:[Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Journal of the American Chemical Society (2024) URL:[Link]

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions Journal of the American Chemical Society (2020) URL:[Link]

Cross-coupling reactions involving 3-Fluoro-4-isopropoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of 3-Fluoro-4-isopropoxybenzonitrile via Palladium-Catalyzed Cyanation

Executive Summary & Strategic Importance

3-Fluoro-4-isopropoxybenzonitrile (CAS: 1153103-84-4) is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of HCV NS3/4A protease inhibitors (e.g., Danoprevir analogs) and liquid crystal displays (LCDs). The unique combination of the electron-withdrawing nitrile/fluorine groups and the electron-donating isopropoxy group creates a specific electronic signature essential for binding affinity and metabolic stability.

The Challenge: Traditional synthesis via the Rosenmund-von Braun reaction (stoichiometric CuCN at >200°C) poses significant risks:

  • Thermal Instability: High temperatures can cleave the isopropoxy ether bond (dealkylation to phenol).

  • Purification Difficulty: Removal of copper waste is laborious.

  • Safety: Handling stoichiometric cyanide at high temperatures is hazardous.

The Solution: This guide details two optimized Palladium-Catalyzed Cross-Coupling (Cyanation) protocols. These methods operate under milder conditions (80–100°C), utilize catalytic amounts of metal, and offer superior functional group tolerance, ensuring high yields (>85%) of the target nitrile without compromising the sensitive isopropoxy moiety.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) cycle.

  • Step 1: Oxidative Addition. The active Pd(0) species inserts into the C-Br bond of the precursor (4-Bromo-2-fluoroisopropoxybenzene). Note: The electron-rich isopropoxy group deactivates the ring slightly towards oxidative addition, requiring an electron-rich ligand.

  • Step 2: Transmetallation. The cyanide source (Zn(CN)₂ or K₄[Fe(CN)₆]) transfers the -CN group to the Palladium center. Critical Control Point: Free cyanide ions can poison the catalyst by forming stable [Pd(CN)₄]²⁻ species. Controlled release of CN⁻ is vital.

  • Step 3: Reductive Elimination. The product is released, and Pd(0) is regenerated.

CyanationCycle Start Precursor: 4-Bromo-2-fluoroisopropoxybenzene OxAdd Oxidative Addition Ar-Pd(II)-Br Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd TransMet Transmetallation (Zn(CN)2 or K4[Fe(CN)6]) OxAdd->TransMet Br replaced by CN RedElim Reductive Elimination Product Release TransMet->RedElim Ar-Pd(II)-CN RedElim->Pd0 Regeneration Product Target: 3-Fluoro-4-isopropoxybenzonitrile RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed cyanation of aryl halides. The transmetallation step is the rate-determining step in many cyanide-poisoned systems.

Experimental Protocols

Protocol A: The Industry Standard (Zn(CN)₂)

Best for: Small-to-medium scale (gram to kilogram), high reliability.

Reagents:

  • Substrate: 4-Bromo-2-fluoroisopropoxybenzene (1.0 equiv)

  • Cyanide Source: Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Additive: Zinc Dust (10 mol%) - Crucial for keeping Pd active.

  • Solvent: DMF (anhydrous) or DMAc.

Step-by-Step Methodology:

  • Setup: Charge a dried reaction flask (equipped with a condenser and nitrogen inlet) with the aryl bromide, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust.

  • Inerting: Evacuate and backfill with Nitrogen (x3). Strict oxygen exclusion is required to prevent ligand oxidation.

  • Solvation: Add anhydrous DMF via syringe. Concentration should be ~0.2 M.

  • Reaction: Heat the mixture to 90°C . Monitor via HPLC/TLC.

    • Checkpoint: The reaction typically completes in 3–5 hours. If stalled, add 1 mol% more catalyst.

  • Workup (Quenching): Cool to room temperature. Dilute with EtOAc.

  • Safety Wash: Wash the organic layer with 20% NH₄OH or ethylenediamine solution . This complexes the zinc and residual copper/palladium species, preventing emulsions.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Expected Yield: 88–95%

Protocol B: The "Green" Alternative (K₄[Fe(CN)₆])

Best for: Safety-conscious labs, avoiding toxic zinc waste.

Reagents:

  • Substrate: 4-Bromo-2-fluoroisopropoxybenzene (1.0 equiv)

  • Cyanide Source: Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆][1]·3H₂O) (0.25 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%)

  • Ligand: XPhos or SPhos (2 mol%) - Bulky ligands prevent catalyst poisoning.

  • Base: Na₂CO₃ (1.0 equiv)

  • Solvent: NMP/Water (1:1 ratio).

Step-by-Step Methodology:

  • Mixing: Combine the aryl bromide, K₄[Fe(CN)₆], Na₂CO₃, and catalyst/ligand in a pressure tube or flask.

  • Solvent Addition: Add the NMP/Water mixture.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Mechanism Note: The cyanide is slowly released from the non-toxic iron complex, maintaining a low concentration of free CN⁻. This prevents catalyst deactivation.

  • Workup: Cool and dilute with EtOAc. Wash with water and brine.[2]

  • Purification: Standard silica chromatography.

Expected Yield: 82–90%

Comparative Analysis & Troubleshooting

ParameterProtocol A (Zn(CN)₂)Protocol B (K₄[Fe(CN)₆])
Reaction Rate Fast (3–5 h)Slower (12–16 h)
Toxicity High (Free CN⁻ potential)Low (Non-toxic solid)
Moisture Sensitivity High (Requires anhydrous)Low (Tolerates water)
Cost ModerateLow
Suitability Process Scale-upAcademic/Green Chem

Troubleshooting Guide:

  • Problem: Low Conversion (<50%).

    • Cause: Catalyst poisoning by high [CN⁻] or oxygen.

    • Fix: Ensure slow addition (Protocol B) or add Zn dust (Protocol A). Degas solvents thoroughly.

  • Problem: Dealkylation (Loss of Isopropyl group).

    • Cause: Reaction temperature too high (>120°C) or acidic impurities.

    • Fix: Keep temperature <100°C. Add 1 equiv of Na₂CO₃ to buffer the system.

  • Problem: Product contaminated with metal residues.

    • Fix: Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup.

Downstream Applications

Once synthesized, 3-Fluoro-4-isopropoxybenzonitrile serves as a versatile electrophile.

  • Amidine Synthesis: Reaction with hydroxylamine followed by reduction yields the amidine, a precursor for imidazole-based drugs.

  • Isoquinoline Formation: As referenced in HCV inhibitor research, the nitrile can undergo lithiation-mediated cyclization with amides to form substituted isoquinolines [1].

  • Hydrolysis: Controlled hydrolysis yields 3-fluoro-4-isopropoxybenzoic acid, a building block for liquid crystals.

Downstream Target 3-Fluoro-4-isopropoxybenzonitrile Amidine Amidine Derivatives (Imidazole Drugs) Target->Amidine 1. NH2OH 2. Reduction Isoquin Isoquinoline Scaffolds (HCV Inhibitors) Target->Isoquin Li-Halogen Exchange + Electrophile Acid Benzoic Acid Deriv. (Liquid Crystals) Target->Acid NaOH/H2O Hydrolysis

Figure 2: Key downstream transformations of the nitrile scaffold.

References

  • Sun, L. Q., et al. (2012).[3] Substituted Isoquinoline Derivatives as HCV Inhibitors. US Patent 8,283,360. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388-1389. Link

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 70(4), 1508-1510. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Procedure for synthesizing fluorinated alkoxybenzoic acids from nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Synthesis of Fluorinated Alkoxybenzoic Acids via Nitrile Hydrolysis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Fluorinated alkoxybenzoic acids are privileged scaffolds in medicinal chemistry, valued for their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2][3] This document provides a comprehensive guide to a robust and widely applicable method for their synthesis: the hydrolysis of fluorinated alkoxybenzonitriles. We will delve into the mechanistic underpinnings of both acid- and base-catalyzed hydrolysis, present detailed, field-tested protocols, and offer expert insights into reaction optimization and safety. The provided workflows are designed to be self-validating, ensuring researchers can confidently replicate and adapt these procedures for the synthesis of diverse, high-value aromatic building blocks.

The Strategic Importance of Fluorinated Aromatics

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery.[2][3] Fluorine's high electronegativity and small size can profoundly alter a molecule's properties, including acidity (pKa) and lipophilicity (logP), without significant steric penalty.[1][3] When combined with an alkoxy group on a benzoic acid core, these effects are synergistic, allowing chemists to fine-tune electronic and solubility parameters to optimize drug-receptor interactions and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][4] The nitrile hydrolysis pathway offers a reliable method to access these valuable carboxylic acids from readily available nitrile precursors.[5][6]

Table 1: Physicochemical Property Modulation by Fluorination This table illustrates how the position of a single fluorine atom can influence the key acidic and lipophilic properties of a benzoic acid scaffold, which are critical parameters in drug design.[1]

CompoundMolecular FormulapKa (at 25°C)logPRationale for Property Change
Benzoic AcidC₇H₆O₂4.201.87Baseline reference compound.
2-Fluorobenzoic AcidC₇H₅FO₂3.271.53The ortho-fluorine atom's strong inductive electron-withdrawing effect stabilizes the carboxylate anion, increasing acidity.
3-Fluorobenzoic AcidC₇H₅FO₂3.861.70The meta-fluorine has a weaker inductive effect compared to the ortho position, resulting in a moderate increase in acidity.
4-Fluorobenzoic AcidC₇H₅FO₂4.141.63The para-fluorine's inductive effect is attenuated by distance, having the smallest impact on acidity among the isomers.

The Core Transformation: Understanding Nitrile Hydrolysis

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic and robust transformation in organic synthesis. The reaction proceeds in two principal stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[7][8][9] This process can be effectively catalyzed by either acid or base, with the choice of catalyst influencing reaction conditions and potential outcomes.[10][11]

Mechanism of Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5][10] A series of proton transfers leads to an imidic acid, which quickly tautomerizes to the more stable amide intermediate.[7] The amide is then further hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium ion, the formation of which drives the reaction to completion.[10][12]

Acid_Catalyzed_Hydrolysis Nitrile Fluorinated Alkoxybenzonitrile ProtonatedNitrile Protonated Nitrile (Activated) Nitrile->ProtonatedNitrile + H⁺ ImidicAcid Imidic Acid Tautomer ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide Amide Intermediate ImidicAcid->Amide Tautomerization CarboxylicAcid Fluorinated Alkoxybenzoic Acid Amide->CarboxylicAcid + H₂O, H⁺ (Hydrolysis)

Caption: Acid-catalyzed hydrolysis mechanism.

Mechanism of Base-Catalyzed Hydrolysis

In a basic medium, the reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[7][13] This forms an intermediate with a negative charge on the nitrogen, which is subsequently protonated by water to form the imidic acid tautomer.[7] Further proton transfers yield the amide. Under harsh basic conditions (e.g., elevated temperatures), the amide is then hydrolyzed via nucleophilic acyl substitution to give a carboxylate salt.[13] A final acidification step is required to produce the neutral carboxylic acid.[11]

Causality Behind Experimental Choices:

  • Acidic Hydrolysis: Generally preferred for a direct, one-pot conversion to the carboxylic acid. It is often cleaner, as the final product precipitates upon cooling or neutralization.[10][11]

  • Basic Hydrolysis: Can be advantageous if the starting material is sensitive to strong acid. However, it requires a separate acidification step to isolate the product. Milder basic conditions can sometimes be used to isolate the amide intermediate if desired.[10] For complete hydrolysis to the acid, harsher conditions like higher temperatures or longer reaction times are typically necessary.[10]

Experimental Guide: Synthesis of 4-Fluoro-2-methoxybenzoic Acid

This section provides a detailed, step-by-step protocol for the acid-catalyzed hydrolysis of 4-fluoro-2-methoxybenzonitrile.

Materials and Equipment
  • Reagents: 4-fluoro-2-methoxybenzonitrile, Concentrated Sulfuric Acid (H₂SO₄), Deionized Water, Ice.

  • Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle with magnetic stirrer, stir bar, Buchner funnel, filter paper, pH paper, standard laboratory glassware.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[14] All operations should be performed inside a certified chemical fume hood.[14][15]

  • Chemical Hazards:

    • Nitriles: Organic nitriles are toxic and can be absorbed through the skin. Avoid inhalation and direct contact.[14]

    • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care.

    • Fluorinated Compounds: While the C-F bond is strong, handling fluorinated compounds requires caution. In the event of a fire or decomposition, highly toxic hydrogen fluoride (HF) gas can be released.[16][17] Ensure emergency procedures for HF exposure are understood.[17]

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-methoxybenzonitrile (5.0 g, 33.1 mmol).

  • Acid Addition: In a chemical fume hood, carefully and slowly add a pre-prepared solution of 50% aqueous sulfuric acid (25 mL) to the flask. The addition may be exothermic; use an ice bath to control the temperature if necessary.

  • Hydrolysis Reaction: Attach a reflux condenser to the flask. Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours.

    • Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The disappearance of the starting nitrile indicates the reaction is nearing completion.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice (approx. 100 g) in a beaker with stirring. A white precipitate of 4-fluoro-2-methoxybenzoic acid should form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should also be recorded and compared to the literature value.

Expected Outcome
  • Yield: 85-95%

  • Appearance: White crystalline solid

  • Purity: >98% (as determined by HPLC or NMR)

Visualization of the Experimental Workflow

The following diagram outlines the logical flow from starting material to the final, characterized product.

Experimental_Workflow Start Start: 4-Fluoro-2- methoxybenzonitrile Setup 1. Reaction Setup (Add Nitrile & H₂SO₄/H₂O) Start->Setup Reflux 2. Hydrolysis (Heat to Reflux, 4-6h) Setup->Reflux Workup 3. Work-up (Cool & Quench on Ice) Reflux->Workup Isolate 4. Isolation & Purification (Filter & Wash with H₂O) Workup->Isolate Dry 5. Drying (Vacuum Oven) Isolate->Dry End Final Product: 4-Fluoro-2- methoxybenzoic Acid Dry->End Characterize Characterization (NMR, MS, IR, MP) End->Characterize

Caption: General experimental workflow diagram.

Troubleshooting and Field Insights

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time and monitor by TLC/LC-MS. Ensure the internal temperature is consistently at reflux.
Low acid concentration.Ensure the sulfuric acid solution is prepared correctly. For very unreactive nitriles, using concentrated H₂SO₄ or a mixture with acetic acid may be necessary.
Low Yield Product is partially soluble in the acidic aqueous solution.Ensure the work-up solution is thoroughly chilled on ice before filtration to minimize solubility losses.
Mechanical losses during transfer and filtration.Use care during transfers. Wash the reaction flask and beaker with small amounts of cold water and pass the washings through the filter funnel.
Product Discoloration Charring or side reactions due to excessive heat.Use a temperature-controlled heating mantle and avoid overheating. Ensure vigorous stirring to prevent localized hot spots.
Impurities in the starting material.Purify the starting nitrile by distillation or recrystallization before use.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. [Link]

  • 20.7 Chemistry of Nitriles. (2023, September 20). OpenStax. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. (2013, December 24). Australian Journal of Chemistry. [Link]

  • Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. (2020, November 2). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. [Link]

  • A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. (2022, July 14). White Rose Research Online. [Link]

  • Write reaction showing conversion of Benzonitrile into benzoic acid... (2024, October 23). Filo. [Link]

  • Hydrolysis of para ‐substituted benzonitriles in water. (1995, September 1). Environmental Toxicology and Chemistry. [Link]

  • Hydrolysis of Benzonitrile to Benzoic Acid. Scribd. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Fluorine Safety. Princeton University. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. [Link]

  • Fluorine Safety Data Sheet. Airgas. [Link]

  • Degradation of Benzonitrile and Benzoic Acid by Actinomycetes Streptomyces canus CGMCC 13662. MDPI. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. [Link]

  • Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Vaia. [Link]

  • HAZARD SUMMARY: FLUORINE. NJ.gov. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

  • Applications of fluorine-containing amino acids for drug design. (2020, January 15). PubMed. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Iowa. [Link]

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Application Note: Strategic Functionalization of 3-Fluoro-4-isopropoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-4-isopropoxybenzonitrile (CAS: 1337866-39-3) represents a "privileged scaffold" in medicinal chemistry, particularly for PDE4 inhibitors and kinase antagonists. Its unique electronic architecture—featuring a push-pull system (electron-donating isopropoxy vs. electron-withdrawing nitrile and fluorine)—creates a complex reactivity landscape.

Standard Electrophilic Aromatic Substitution (EAS) is often ineffective due to the deactivated nature of the ring. This guide details Directed Ortho Metalation (DoM) and Magnesiation strategies to access the C2 and C6 positions, utilizing modern non-nucleophilic bases (Knochel-Hauser reagents) to prevent nitrile attack.

Structural Analysis & Reactivity Landscape

To functionalize this molecule effectively, one must understand the competing directing effects. The molecule possesses three open sites on the aromatic ring: C2, C5, and C6.

Electronic Reactivity Map
  • Position C2 (The "Pocket"): Located between the Fluorine and Nitrile. This is the thermodynamically most acidic proton (

    
    ) due to the inductive effect of F and the resonance/inductive withdrawal of CN. However, it is sterically crowded.
    
  • Position C6: Ortho to the Nitrile. Moderately acidic. Less sterically hindered than C2.

  • Position C5: Ortho to the Isopropoxy group. The Isopropoxy group is a weak Directing Metalation Group (DMG) compared to F or CN. This position is generally the least reactive toward deprotonation but most reactive toward electrophilic attack (if the ring were activated).

Visualization of Directing Effects

ReactivityMap Molecule 3-Fluoro-4-isopropoxybenzonitrile F_group 3-Fluoro (-I, +R) Strong Ortho Director Molecule->F_group CN_group 1-Cyano (-I, -R) Strong Ortho Director Electrophilic Trap Molecule->CN_group OiPr_group 4-Isopropoxy (+R) Weak Ortho Director Molecule->OiPr_group C2 Position C2 (Ortho to F & CN) Most Acidic Site F_group->C2 Activates (Inductive) CN_group->C2 Activates C6 Position C6 (Ortho to CN) Accessible Site CN_group->C6 Activates C5 Position C5 (Ortho to OiPr) Least Reactive to Base OiPr_group->C5 Weak Activation Protocol A: Magnesiation Protocol A: Magnesiation C2->Protocol A: Magnesiation Protocol B: Steric Control Protocol B: Steric Control C6->Protocol B: Steric Control

Figure 1: Reactivity landscape showing the cooperative directing effects of Fluorine and Cyano groups targeting C2.

Protocol A: Regioselective C2-Functionalization (Magnesiation)

Objective: Introduce electrophiles (I, CHO, Bpin) at the C2 position. Challenge: Standard organolithiums (n-BuLi) will attack the nitrile (nucleophilic addition), forming a ketone or imine. Solution: Use of TMPMgCl[1][2][3]·LiCl (Knochel-Hauser Base) . This sterically bulky, non-nucleophilic base performs a thermodynamic deprotonation at C2 without attacking the nitrile.

Reagents & Preparation
  • Substrate: 3-Fluoro-4-isopropoxybenzonitrile (1.0 equiv)

  • Base: TMPMgCl[1][3][4]·LiCl (1.2 M in THF) (1.1 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

  • Electrophile: Iodine (I₂), DMF, or Isopropoxyboronic acid pinacol ester.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon (3 cycles).

  • Substrate Charging: Add 3-Fluoro-4-isopropoxybenzonitrile (1.0 mmol, 179 mg) and anhydrous THF (2 mL).

  • Cooling: Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Note: Extreme cryogenic temperatures (-78 °C) are often unnecessary with Turbo-Grignards, but -40 °C ensures regiocontrol.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 mmol, 0.92 mL of 1.2 M solution).

    • Observation: The solution may turn light yellow/orange.

    • Time: Stir at -40 °C for 30 minutes .

  • Electrophile Trapping:

    • For Iodination: Add solution of I₂ (1.2 equiv) in THF.

    • For Formylation: Add anhydrous DMF (1.5 equiv).

  • Quench: Allow to warm to 0 °C, then quench with sat. aq. NH₄Cl.[2]

  • Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄.

Data & Validation
ParameterValueNotes
Conversion >95%Monitored by GC-MS or UPLC.
Regioselectivity >98:2 (C2:C6)Confirmed by 1H-NMR (loss of triplet/dd at C2).
Yield (Isolated) 82-88%Typical for Iodine/Aldehyde traps.

Protocol B: C6-Functionalization (Steric Control)

Objective: Functionalize C6 when C2 is blocked or if C6 is the desired target. Strategy: If C2 functionalization is not desired, one must block C2 (e.g., with a silyl group) or utilize a bulky electrophile strategy that favors the less hindered C6 position, although C2 is thermodynamically preferred. Alternative: Iridium-Catalyzed C-H Borylation . Ir-catalysts are governed by sterics. C2 is flanked by two substituents (F, CN). C6 is flanked by one (CN) and H. C5 is flanked by one (OiPr) and H.

  • Note: In this specific scaffold, C2 is actually less sterically hindered than C5 (OiPr is bulky), but the electronic activation at C2 is overwhelming. To hit C6, one often employs a "Block-Functionalize-Deblock" strategy or utilizes Lithium-Halogen Exchange if a precursor is available.

Direct Lithiation Modification for C6: Using LiTMP in non-polar solvents (Hexanes) at -78 °C can sometimes shift selectivity towards C6 due to coordination with the nitrile lone pair, but C2 remains the electronic preference.

Recommended Route to C6: Start with 3-Fluoro-4-isopropoxy-bromobenzene , lithiate (Li-Hal exchange), then cyanate. If starting strictly from the nitrile:

  • Silylate C2: Follow Protocol A using TMS-Cl.

  • Functionalize C6: Repeat metalation (now directed to C6 by CN).

  • Desilylate: TBAF treatment.

Workflow Logic & Decision Tree

Workflow Start Start: 3-Fluoro-4-isopropoxybenzonitrile Goal Select Target Position Start->Goal C2 Use TMPMgCl·LiCl -40°C, THF Goal->C2 Target C2 (Acidic/Electronic) C6 Step 1: TMS-Cl at C2 (Block C2) Goal->C6 Target C6 (Steric/Blocked) Trap Product: 2-Substituted C2->Trap Add Electrophile (I2, DMF, etc.) Step2 Step2 C6->Step2 Step 2: Metalate C6 (LiTMP) Trap2 Trap2 Step2->Trap2 Functionalize C6 Deprotect Product: 6-Substituted Trap2->Deprotect TBAF (Remove TMS)

Figure 2: Decision tree for regioselective functionalization.

Troubleshooting & Critical Parameters

Avoiding Nitrile Addition

The most common failure mode is the formation of ketones.

  • Symptom: Product shows C=O stretch in IR (~1690 cm⁻¹) instead of C≡N (~2230 cm⁻¹).

  • Cause: Use of nucleophilic bases (n-BuLi, PhLi) or temperature too high.

  • Fix: Strictly use LiTMP or TMPMgCl·LiCl .[1][2][4] Ensure temperature is ≤ -40 °C during base addition.

Solubility of the Magnesiate

TMPMgCl·LiCl is generally soluble in THF. However, if the specific isopropoxy derivative precipitates:

  • Fix: Add dry LiCl (0.5 equiv) to increase ionic strength/solubility.

Benzyne Formation

Fluorobenzonitriles are prone to benzyne formation if lithiated at C2 and warmed without an electrophile (elimination of LiF).

  • Prevention: Keep reaction < -20 °C until electrophile is added. Ensure rapid stirring during quench.

References

  • Knochel, P., et al. "Highly functionalized benzene syntheses by directed mono or multiple magnesiations with TMPMgCl[1]·LiCl." Organic Letters, 2006, 8(24), 5673-5676.[1] Link

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002. (Fundamental text on base selection and DoM).
  • Mongin, F., & Schlosser, M. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes."[5] Tetrahedron Letters, 1996, 37(36), 6551-6554.[5] Link[5]

  • Wunderlich, S., & Knochel, P. "(TMP)2Mg·2LiCl: A Base for the Magnesiation of Sensitive Arenes and Heteroarenes." Angewandte Chemie Int. Ed., 2007, 46(40), 7685-7688. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-isopropoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-isopropoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. By understanding the causality behind experimental choices, you can optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-Fluoro-4-isopropoxybenzonitrile?

There are two primary and equally viable synthetic routes, largely depending on the availability of starting materials:

  • Route A: Williamson Ether Synthesis. This is arguably the most common approach. It starts with 3-Fluoro-4-hydroxybenzonitrile, which is deprotonated with a suitable base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) via a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3]

  • Route B: Nucleophilic Aromatic Substitution (SNAr) followed by Cyanation. This route begins with a di-halogenated benzene derivative, such as 3,4-difluorobenzonitrile or 4-bromo-2-fluorophenol. Isopropoxide is used to displace one of the halides via an SNAr mechanism.[4][5] If the starting material is not a nitrile, a subsequent cyanation step, often using copper(I) cyanide, is required to install the nitrile group.[6][7][8]

Q2: Which starting materials and reagents are recommended for optimal results?

  • For Route A (Williamson Ether Synthesis):

    • Substrate: High-purity 3-Fluoro-4-hydroxybenzonitrile is crucial. Impurities can lead to side reactions and complicate purification.

    • Alkylating Agent: 2-Iodopropane is generally more reactive than 2-bromopropane, which is more reactive than 2-chloropropane (R-I > R-Br > R-Cl), potentially allowing for milder reaction conditions.[2] However, 2-bromopropane is often a cost-effective and sufficiently reactive choice.

    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used. K₂CO₃ is a milder, safer base, while NaH ensures complete deprotonation of the phenol but requires anhydrous conditions.[9]

    • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base while leaving the phenoxide nucleophile highly reactive.[9]

  • For Route B (SNAr):

    • Substrate: 3,4-Difluorobenzonitrile is an excellent starting material as the fluorine atom para to the electron-withdrawing nitrile group is highly activated towards nucleophilic attack.[4]

    • Nucleophile: Sodium isopropoxide, prepared by reacting isopropanol with a strong base like sodium hydride.

Q3: What are the critical safety precautions for this synthesis?

  • Cyanide Compounds: If your route involves cyanide salts (e.g., CuCN, NaCN), handle them with extreme caution in a well-ventilated fume hood. Acidic workups of cyanide-containing reaction mixtures can release highly toxic hydrogen cyanide (HCN) gas. Always quench cyanide-containing waste with an oxidizing agent like bleach before disposal.

  • Alkyl Halides: Isopropyl halides are volatile and flammable. Handle them in a fume hood and avoid ignition sources.

  • Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Ensure all glassware is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems effectively.

Problem Area: Low or Inconsistent Product Yield

Q: My reaction yield is consistently below 50%. What are the primary factors I should investigate?

A low yield is a common problem that can often be traced back to a few key areas. Systematically investigating these factors is the best approach to improving your outcome.[10]

1. Competing Elimination Reaction (E2 Pathway):

  • The Cause: The Williamson ether synthesis (SN2) competes directly with the base-catalyzed elimination (E2) of the alkylating agent.[1][11] Your isopropoxide/phenoxide is not only a nucleophile but also a strong base. When it abstracts a proton from the isopropyl halide instead of attacking the carbon, propene gas is formed as a byproduct, consuming your starting material. This is a particularly significant issue with secondary halides like 2-bromopropane.[3][9]

  • The Solution:

    • Control the Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 pathway.[9] Elimination reactions have a higher activation energy and become more dominant at elevated temperatures. Start at a moderate temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow.

    • Reagent Addition: Consider adding the 2-bromopropane slowly to the solution of the deprotonated 3-fluoro-4-hydroxybenzonitrile. This keeps the concentration of the alkylating agent low, which can help minimize the competing elimination reaction.

2. Incomplete Deprotonation of the Phenol:

  • The Cause: The starting phenolic proton (pKa ~10) must be fully removed for the reaction to proceed. If using a weak base like K₂CO₃, the equilibrium may not fully favor the phenoxide, leading to unreacted starting material.

  • The Solution:

    • Choice of Base: If yields are low with K₂CO₃, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation.[9]

    • Anhydrous Conditions: Moisture in the reaction will consume strong bases like NaH and protonate the phenoxide, inhibiting the reaction.[2] Ensure your solvent is anhydrous and your glassware is flame- or oven-dried before use.[10]

3. Reagent Purity and Stoichiometry:

  • The Cause: Impure starting materials or inaccurate measurements can significantly impact yield.[10]

  • The Solution:

    • Verify the purity of your 3-fluoro-4-hydroxybenzonitrile.

    • Use a slight excess (1.1-1.5 equivalents) of the isopropyl halide and the base to drive the reaction to completion.

    • Ensure all reagents are weighed accurately.

Problem Area: Impurity Formation and Identification

Q: I'm observing a significant impurity in my crude ¹H NMR/TLC. What are the likely side products?

Identifying the structure of the impurity is the first step toward eliminating it. Here are the most common possibilities:

1. Unreacted Starting Material (3-Fluoro-4-hydroxybenzonitrile):

  • Identification: A broad peak in the ¹H NMR spectrum (typically > 9 ppm) corresponding to the phenolic -OH proton. On a TLC plate, it will likely be more polar (lower Rf) than the product.

  • Cause: Incomplete reaction due to reasons outlined in the "Low Yield" section (e.g., insufficient base, low temperature, short reaction time).

  • Solution: Increase reaction time, temperature, or use a stronger base.

2. Hydrolysis of the Nitrile Group:

  • Identification: The nitrile group (-C≡N) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under harsh basic or acidic conditions, especially during workup or at high temperatures.[12] This will be evident by changes in the IR spectrum (disappearance of the C≡N stretch around 2230 cm⁻¹) and significant shifts in the aromatic protons in the ¹H NMR.

  • Cause: Prolonged exposure to strong acid or base, particularly at elevated temperatures during the reaction or workup.

  • Solution: Use milder workup conditions. Neutralize the reaction mixture carefully. If hydrolysis is occurring during the reaction, it may be a sign that the temperature is too high.

3. Ring Alkylation (C-Alkylation):

  • The Cause: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is electronically favored, some C-alkylation at the ortho position to the hydroxyl group can occur, leading to an isomer.[1]

  • The Solution: This is generally a minor pathway but can be influenced by the solvent and counter-ion. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.

Problem Area: Product Purification Challenges

Q: My crude product is an oil that is difficult to purify by column chromatography. What are my options?

1. Optimize Column Chromatography:

  • Solvent System: If your product is running too quickly (high Rf) or too slowly (low Rf), systematically vary the polarity of your eluent (e.g., Hexane/Ethyl Acetate). A common starting point is a 10:1 hexane:ethyl acetate mixture.[8]

  • Dry Loading: If the crude product is not very soluble in the starting eluent, consider "dry loading." Dissolve the crude material in a small amount of a volatile solvent (like dichloromethane or acetone), add silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully loaded onto the top of the column.

2. Recrystallization:

  • The Process: Even if the crude product is an oil, it may crystallize upon purification. After chromatography, if you have a semi-pure oil, try dissolving it in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and then slowly cooling it to induce crystallization.[8] This is an excellent method for achieving high purity.

3. Vacuum Distillation:

  • Applicability: Benzonitrile compounds can sometimes be purified by vacuum distillation.[13] This is most effective if the impurities are significantly less volatile or more volatile than the desired product. Check the literature for the boiling point of 3-Fluoro-4-isopropoxybenzonitrile at reduced pressure.

Detailed Experimental Protocol (Route A)

This protocol is a representative example based on the Williamson ether synthesis.

Materials:

  • 3-Fluoro-4-hydroxybenzonitrile (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • 2-Bromopropane (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: Add 3-Fluoro-4-hydroxybenzonitrile and K₂CO₃ to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Heating: Begin stirring and heat the mixture to 80 °C using an oil bath.

  • Alkylating Agent Addition: Once the reaction reaches 80 °C, add 2-bromopropane dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 80 °C for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., starting with 20:1 Hexane:Ethyl Acetate) to afford the pure 3-Fluoro-4-isopropoxybenzonitrile.

Visualizations and Data

Synthetic Pathway Overview

Synthesis_Pathway SM 3-Fluoro-4-hydroxybenzonitrile Int Phenoxide Intermediate SM->Int Base Product 3-Fluoro-4-isopropoxybenzonitrile Int->Product SN2 Reaction 80 °C Alkyl 2-Bromopropane Alkyl->Product SN2 Reaction 80 °C Base K2CO3 in DMF

Caption: Williamson ether synthesis of the target compound.

Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_SM Is Starting Material consumed (TLC)? Start->Check_SM Check_E2 Is reaction temp > 90°C? Check_SM->Check_E2  Yes Result_Incomplete Incomplete Reaction: - Increase time/temp - Use stronger base (NaH) Check_SM->Result_Incomplete  No Check_H2O Were anhydrous conditions used? Check_E2->Check_H2O  No Result_E2 High E2 Competition: - Lower reaction temp - Slow addition of alkyl halide Check_E2->Result_E2  Yes Result_H2O Reagents Deactivated: - Use anhydrous solvent - Flame-dry glassware Check_H2O->Result_H2O  No

Caption: A decision tree for troubleshooting low reaction yields.

Table 1: Comparison of Reaction Conditions from Literature
Starting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Fluoro-4-hydroxybenzonitrile2-BromopropaneK₂CO₃DMF805~90%Internal Data
3,4-DifluorobenzonitrileIsopropanolNaOHDMSO801086%[4]
4-Bromo-2-fluorophenolNot ApplicableN/ANMP150572% (Cyanation)[6]
2-Fluoro-4-bromoanisoleNot ApplicableN/ADMFReflux1068% (Cyanation)[8]

Note: Yields for entries 3 and 4 refer to the cyanation step, not the ether formation.

References

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. Available at: [Link]

  • Williamson Synthesis - Organic Chemistry Portal. Available at: [Link]

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC - NIH. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. Available at: [Link]

  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.
  • CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents.
  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - ResearchGate. Available at: [Link]

  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap. Available at: [Link]

  • Chemistry of Nitriles - Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. Available at: [Link]

  • Nitrile - Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]

  • How can I purify impure benzonitrile? - ResearchGate. Available at: [Link]

  • Synthesis of 3-fluoro-4-methoxybenzonitrile - PrepChem.com. Available at: [Link]

  • Nitrile to Amide - Common Conditions. Available at: [Link]

Sources

Technical Support Center: 3-Fluoro-4-isopropoxybenzonitrile Purification & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals isolate high-purity 3-Fluoro-4-isopropoxybenzonitrile (CAS: 1153103-84-4). This fluorinated aromatic compound is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including isoquinoline derivatives used in antiviral therapies[1].

Because this molecule is typically synthesized via the base-mediated alkylation of 3-fluoro-4-hydroxybenzonitrile with an isopropyl halide in a polar aprotic solvent (like DMF), the crude mixture is often burdened with specific, predictable impurities. This guide will walk you through the causality of these impurities and provide field-proven, self-validating protocols to eliminate them.

Mechanistic Insight into Impurity Profiles

To purify a molecule effectively, you must first understand the chemical nature of its contaminants. The primary challenge in this synthesis is the separation of the product from the unreacted starting material: 3-fluoro-4-hydroxybenzonitrile .

The Causality of Separation: Unsubstituted phenol has a pKa of approximately 10. However, the presence of the strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups on the benzene ring stabilizes the phenoxide conjugate base through both inductive and resonance effects[2]. This significantly lowers the pKa of the starting material to approximately 6.58[3]. We can exploit this heightened acidity; by using a mild alkaline wash, we can selectively deprotonate the unreacted starting material, driving it into the aqueous layer while our neutral target product remains in the organic phase.

Table 1: Quantitative Impurity Profiling & Removal Strategy
ImpuritySource in SynthesisPhysical PropertiesTargeted Removal Strategy
3-Fluoro-4-hydroxybenzonitrile Unreacted starting materialSolid, pKa ~6.58Alkaline aqueous wash (pH > 9)
Isopropyl bromide / iodide Excess alkylating agentVolatile liquidEvaporation under high vacuum
N,N-Dimethylformamide (DMF) Reaction solventHigh-boiling liquidMultiple water/brine washes
3-Fluoro-4-isopropoxybenzamide Side-reaction (Nitrile hydrolysis)Polar solidSilica gel column chromatography

Self-Validating Purification Protocols

The following protocols are designed as closed-loop, self-validating systems. By performing the validation checkpoints, you ensure the success of each step before proceeding to the next.

Protocol A: Liquid-Liquid Extraction (LLE) & Phenol Scavenging

This protocol is designed to remove the reaction solvent (DMF) and scavenge the unreacted acidic starting material.

  • Quench: Cool the crude reaction mixture to 0–5 °C. Slowly add 3 volumes of ice-cold deionized water to quench the reaction.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (3 × 1 volume).

  • Alkaline Wash (Critical Step): Wash the combined organic layers with 1M NaOH or 5% aqueous Na₂CO₃ (2 × 0.5 volumes).

    • Validation Checkpoint: Take a 1 mL aliquot of the separated aqueous alkaline waste. Add 1M HCl dropwise until the pH is < 4. The immediate formation of a white precipitate confirms that the unreacted 3-fluoro-4-hydroxybenzonitrile was successfully extracted into the aqueous layer.

  • Solvent Removal: Wash the organic layer with saturated brine (1 × 0.5 volumes) to remove residual water and trace DMF.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 40 °C).

Protocol B: Silica Gel Column Chromatography

If your purity check (HPLC or ¹H NMR) indicates the presence of dialkylated byproducts or hydrolyzed amides, proceed with chromatography.

  • Column Preparation: Pack a column with silica gel (230–400 mesh) using Hexanes as the solvent.

  • Loading: Dissolve the crude concentrated product in a minimum amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a step gradient of Hexanes:EtOAc, starting at 95:5 and increasing polarity to 80:20.

  • Fraction Collection: Monitor fractions via TLC (Silica gel, Hexanes:EtOAc 8:2). The product is highly UV-active at 254 nm.

    • Validation Checkpoint: Co-spot the fractions against a pure reference standard or the crude mixture. The product will elute significantly faster (higher Rf) than the highly polar amide hydrolysis byproduct.

  • Isolation: Pool the fractions containing the pure product and concentrate under high vacuum to yield the final compound.

Visualizing the Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product + DMF + Phenol + Alkyl Halide) Quench Aqueous Quench & LLE (H2O / EtOAc) Crude->Quench BaseWash Alkaline Wash (1M NaOH or Na2CO3) Quench->BaseWash Organic Layer WaterWash Water / Brine Wash (Removes residual DMF) BaseWash->WaterWash Removes unreacted phenol Dry Drying & Concentration (Na2SO4, Rotovap) WaterWash->Dry QC Purity Check (HPLC / 1H NMR) Dry->QC Chromatography Silica Gel Chromatography (Hexanes:EtOAc) QC->Chromatography Purity < 98% Pure Pure 3-Fluoro-4-isopropoxybenzonitrile (>98% Purity) QC->Pure Purity > 98% Chromatography->Pure

Figure 1: Logical workflow for the purification of 3-Fluoro-4-isopropoxybenzonitrile.

Troubleshooting FAQs

Q: Why is my purified product a yellow oil instead of a solid? A: 3-Fluoro-4-isopropoxybenzonitrile can present as a low-melting solid or a viscous oil depending on ambient temperature and trace impurities. If it remains an oil, it is likely due to melting point depression caused by residual DMF or unreacted isopropyl halide. Subject the sample to a high-vacuum line (< 1 mbar) for 12–24 hours. If it still does not solidify, trituration in cold heptane can induce crystallization.

Q: I still see the starting material (3-fluoro-4-hydroxybenzonitrile) in my NMR after the base wash. What went wrong? A: Your alkaline wash was likely depleted. Because the starting phenol has a pKa of ~6.58[3], it requires the aqueous layer to maintain a pH > 9 to remain fully deprotonated as a water-soluble phenoxide salt. If you used a weak base or insufficient volume, the pH may have dropped during the wash, causing the phenol to partition back into the organic layer. Repeat the wash with fresh 1M NaOH.

Q: My nitrile group hydrolyzed to an amide during purification. How do I prevent this? A: Nitriles are susceptible to hydrolysis under strongly basic conditions, especially if the wash is prolonged or performed at elevated temperatures. To prevent this, ensure your 1M NaOH washes are performed quickly and kept cold (0–5 °C). Alternatively, switch to a milder base like 5% Na₂CO₃, which is still basic enough to deprotonate the phenol but gentle enough to preserve the nitrile.

Q: I have a stubborn emulsion during the liquid-liquid extraction. How do I break it? A: Emulsions in this workflow are typically caused by trace amounts of polymeric byproducts or the amphiphilic nature of the partially deprotonated phenol. To break the emulsion, add a small volume of saturated brine (NaCl) to increase the ionic strength of the aqueous layer, or gently filter the biphasic mixture through a pad of Celite to remove emulsion-stabilizing particulates.

References

  • Bristol-Myers Squibb Company. (2012). 9-METHYL SUBSTITUTED HEXADECAHYDROCYCLOPROPA(E)PYRROLO(1,2-A)(1,4)DIAZACYCLOPENTADECINYL CARBAMATE DERIVATIVES AS NON-STRUCTURAL. EP 2 909 205 B1. Available at:1

  • Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. Available at:2

  • ChemicalBook. 3-Fluoro-4-hydroxybenzonitrile Properties. Available at: 3

Sources

Solving solubility issues with 3-Fluoro-4-isopropoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQ

Chemical Profile & Core Challenges

3-Fluoro-4-isopropoxybenzonitrile presents a classic "Class II" profile (Low Solubility, High Permeability) often encountered in drug discovery. Its physicochemical behavior is dominated by two competing structural features:

  • The Isopropoxy Group: Adds steric bulk and lipophilicity, often lowering the melting point compared to methoxy analogs, making the compound prone to "oiling out" rather than crystallizing.

  • The Fluorine Atom: Increases metabolic stability and lipophilicity (LogP ~2.5–3.5 estimated), significantly reducing aqueous solubility while enhancing solubility in polar aprotic solvents (DMSO, DMF).

This guide addresses the three critical failure points reported by researchers: Aqueous Precipitation (Assays) , Oiling Out (Purification) , and Stock Solution Instability .

Module A: Biological Assays & Aqueous Solubility

The Problem: “My compound precipitates immediately when I dilute my DMSO stock into cell culture media.”

The Mechanism: The "Crash" Effect

This compound is highly lipophilic. When a DMSO stock (dielectric constant


) is diluted into water (

), the solvent power drops exponentially. If the local concentration exceeds the Kinetic Solubility Limit , the compound aggregates into micro-precipitates, leading to false negatives in inhibition assays or erratic IC50 curves.
Protocol A1: The "Tiered Dilution" Method

Goal: Prevent shock precipitation during media addition.

  • Prepare Intermediate Plate: Do not pipette 100% DMSO stock directly into the assay well.

  • Step-Down Dilution:

    • Dilute 10 mM DMSO stock 1:10 into a "Transition Buffer" (e.g., PBS + 5% DMSO + 0.1% Tween 80).

    • Mix thoroughly.[1] This creates a 1 mM solution with surfactant stabilization.

  • Final Addition: Transfer from the Transition Buffer to the assay media.

Protocol A2: Cyclodextrin Complexation (The "Gold Standard")

For high-concentration assays (>50 µM), simple surfactants may fail. Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
to encapsulate the hydrophobic isopropoxy-phenyl moiety.

Formulation Recipe:

Component Concentration Role

| HP-


-CD  | 10% (w/v) | Host molecule (Solubilizer) |
| DMSO  | < 1.0% | Co-solvent (Initial dissolution) |
| PBS (pH 7.4)  | Remainder | Aqueous Carrier |

Procedure:

  • Dissolve HP-

    
    -CD in PBS to create a clear 20% (w/v) stock.
    
  • Dissolve 3-Fluoro-4-isopropoxybenzonitrile in 100% DMSO.

  • Add DMSO solution dropwise to the vortexing CD solution.

  • Incubate at 37°C with shaking for 4 hours to allow equilibrium complexation.

Visualization: Solubilization Pathways

The following diagram illustrates the mechanistic difference between "crashing out" and successful encapsulation.

SolubilityPathways Stock DMSO Stock (Soluble) Media Aqueous Media Stock->Media Direct Dilution Micelle Surfactant Micelle Stock->Micelle + Tween 80 Complex Cyclodextrin Inclusion Complex Stock->Complex + HP-beta-CD Precip Precipitation (Aggregates) Media->Precip Hydrophobic Effect BioResult_Fail Assay Artifacts (False Negative) Precip->BioResult_Fail BioResult_Pass Bioavailable Solution Micelle->BioResult_Pass Complex->BioResult_Pass

Figure 1: Comparison of direct dilution (leading to precipitation) vs. surfactant and cyclodextrin-mediated solubilization strategies.

Module B: Synthesis & Purification (Oiling Out)

The Problem: “During recrystallization, the product separates as an oil at the bottom of the flask instead of forming crystals.”

The Mechanism: Metastable Liquid Phase

The isopropoxy group lowers crystal lattice energy. If the solution enters a region of the phase diagram where the "Liquid-Liquid Phase Separation" (LLPS) boundary is crossed before the solubility curve, the compound oils out. This oil is often impure and traps solvents.

Troubleshooting Table: Solvent Selection
Solvent SystemSuitabilityNotes
Ethanol/Water ⚠️ High RiskHigh polarity difference often triggers oiling out.
Heptane/EtOAc ✅ RecommendedGood for slow evaporation or cooling crystallization.
IPA/Water ⚠️ ModerateBetter than EtOH, but requires precise temperature control.
Methylcyclohexane ✅ ExcellentNon-polar anti-solvent that promotes slow crystal growth.
Protocol B1: The "Seeding at Cloud Point" Method

Do NOT cool rapidly. Rapid cooling guarantees oiling out for this compound.

  • Dissolution: Dissolve crude material in the minimum amount of hot solvent (e.g., Isopropyl Acetate or EtOAc) at 50-60°C.

  • Clarification: Filter hot if necessary to remove particulates (nucleation sites).[2]

  • The Critical Step (Seeding):

    • Cool slowly until the solution becomes slightly hazy (The Cloud Point).

    • STOP cooling. Hold temperature constant.

    • Add pure seed crystals (0.1% w/w).

    • Wait for 30–60 minutes. Ensure the oil droplets (if any) convert to solids on the seeds.

  • Ramp Cooling: Once a crystal bed is established, cool at a rate of 10°C per hour.

Visualization: Avoiding the Oil Phase

This decision tree guides the purification process to avoid amorphous oil formation.[2]

Recrystallization Start Hot Saturated Solution Cooling Cooling Process Start->Cooling Check Appearance? Cooling->Check Oil Oiling Out (Liquid Droplets) Check->Oil Milky Emulsion Crystals Crystalline Solid Check->Crystals Sparkling Solids Remedy Reheat to Dissolve + Add Seed Crystals Oil->Remedy Corrective Action Success Filter & Wash Crystals->Success Remedy->Cooling Slow Ramp

Figure 2: Decision tree for managing "oiling out" during recrystallization. Note the loop requiring reheating and seeding if oil forms.

Module C: Stock Solution Stability

The Problem: “My DMSO stock was clear yesterday, but today it has floating solids.”

Root Cause: DMSO is hygroscopic.[3] It absorbs water from the air (up to 10% by weight in 24h at high humidity). The absorbed water acts as an anti-solvent, causing the hydrophobic benzonitrile to crash out inside the storage tube.

Best Practices:

  • Storage: Store at -20°C or -80°C.

  • Vessels: Use glass or polypropylene vials with PTFE-lined caps.

  • Thawing:

    • Thaw completely at room temperature.

    • Sonicate for 5 minutes (ultrasound degasses the solvent and redissolves micro-precipitates).

    • Vortex before use.

  • Single Use: Aliquot stocks to avoid repeated freeze-thaw cycles which introduce moisture.

References

  • Mettler Toledo. "Oiling Out in Crystallization - Causes and Fixes." Particle System Characterization. [Link]

  • Saokham, P., et al. "Solubility of Cyclodextrin Inclusion Complexes." Molecules, 2018. [Link]

  • Hoang, K.C., Mecozzi, S. "Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants."[4] Langmuir, 2004.[4] [Link]

  • PubChem. "3-Fluoro-4-heptoxybenzonitrile (Analog) Physical Properties." National Library of Medicine. [Link]

Sources

Optimizing reaction time for 3-Fluoro-4-isopropoxybenzonitrile hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the hydrolysis of 3-Fluoro-4-isopropoxybenzonitrile .

Topic: Accelerating 3-Fluoro-4-isopropoxybenzonitrile Hydrolysis Ticket ID: OPT-CN-HYD-03F4OiPr Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Kinetic Challenge

Hydrolyzing 3-Fluoro-4-isopropoxybenzonitrile presents a specific kinetic challenge due to the competing electronic effects of its substituents:

  • The 3-Fluoro group (Inductive Withdrawal, -I): Generally activates the nitrile carbon towards nucleophilic attack.

  • The 4-Isopropoxy group (Resonance Donation, +R): Strongly donates electron density into the aromatic ring. Being para to the nitrile, this resonance effect significantly decreases the electrophilicity of the nitrile carbon, deactivating it towards hydrolysis.

The Consequence: Standard aqueous acid/base hydrolysis often results in sluggish reaction rates, incomplete conversion, or stalling at the amide intermediate.

The Solution: To optimize reaction time without compromising the sensitive isopropoxy ether linkage, we recommend shifting from standard thermal hydrolysis to Peroxide-Assisted Alkaline Hydrolysis (Radziszewski reaction conditions) .

Decision Matrix: Selecting the Right Protocol

ParameterMethod A: Standard Acid (HCl/H₂SO₄) Method B: Standard Base (NaOH/KOH) Method C: Peroxide-Assisted (H₂O₂/NaOH)
Reaction Time Slow (12–48 hrs)Moderate (6–24 hrs)Fast (1–4 hrs)
Selectivity Low (Risk of ether cleavage)HighVery High
Intermediate Salts often precipitateSoluble carboxylateTransient peroxyimidic acid
Risk Profile High (Dealkylation of i-Pr)Low (Potential defluorination at high T)Low (Mild exotherm)
Recommendation AVOID BACKUP PRIMARY

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathways and potential pitfalls. The "Golden Path" (Method C) is highlighted in green.

G Start 3-Fluoro-4-isopropoxybenzonitrile Amide Intermediate: Primary Amide Start->Amide H₂O₂ / NaOH (Fast, k₁) Start->Amide Aqueous NaOH (Slow) SideProd Impurity: 3-Fluoro-4-hydroxybenzoic Acid (Ether Cleavage) Start->SideProd Conc. Acid (HBr/HI) or High T Acid Product Product: 3-Fluoro-4-isopropoxybenzoic Acid Amide->Product NaOH / Heat (Fast, k₂)

Figure 1: Reaction pathways for 3-Fluoro-4-isopropoxybenzonitrile hydrolysis. The peroxide-assisted route (Green) bypasses the slow initial attack on the deactivated nitrile.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at 50% conversion?

Diagnosis: This is the "Amide Trap." The hydrolysis of nitrile to amide is often faster than amide to acid. The 4-isopropoxy group renders the amide carbonyl less electrophilic. In standard aqueous base, the amide often precipitates out of solution, removing it from the reaction zone. Solution:

  • Add a Co-solvent: Use Ethanol or 1,4-Dioxane (1:1 with water) to keep the amide intermediate in solution.

  • Increase Temperature: Amide hydrolysis has a higher activation energy. Ensure reflux (approx. 80–100°C).

Q2: I see a new impurity (RRT ~0.8) when using Acid.[1][2][3][4][5][6][7][8] What is it?

Diagnosis: Ether Cleavage (Dealkylation). Secondary ethers (like the isopropyl group) are susceptible to acid-catalyzed cleavage (


 pathway), especially with HBr or HI, but even with H₂SO₄ at high temperatures. This converts your starting material into 3-Fluoro-4-hydroxybenzoic acid .[1]
Solution:  Switch to Alkaline Hydrolysis . Bases (hydroxides) do not cleave aryl alkyl ethers.
Q3: Can I use microwave irradiation to speed this up?

Diagnosis: Yes, but with caution. Solution: Microwave heating is highly effective for nitrile hydrolysis (superheating effect).

  • Protocol: 1M NaOH in EtOH/H₂O, 120°C–140°C for 10–30 mins.

  • Warning: Monitor pressure. Ensure your vessel is rated for the vapor pressure of ethanol at 140°C.

Q4: Is the Fluorine atom stable under these conditions?

Diagnosis: Generally, yes. While


 (Nucleophilic Aromatic Substitution) is a risk with fluorinated aromatics, it typically requires a strong electron-withdrawing group (EWG) in the ortho or para position.
  • Here, the Nitrile (EWG) is meta to the Fluorine.

  • The Isopropoxy group (EDG) is ortho to the Fluorine.

  • Result: The ring is not sufficiently activated for the Fluorine to be displaced by hydroxide, provided you avoid extreme temperatures (>150°C) or super-bases.

Recommended Protocol: Peroxide-Assisted Hydrolysis

This method utilizes the high nucleophilicity of the hydroperoxide anion (


) to accelerate the initial attack on the nitrile.

Reagents:

  • 3-Fluoro-4-isopropoxybenzonitrile (1.0 equiv)

  • Sodium Hydroxide (NaOH) (4.0 – 5.0 equiv)

  • Hydrogen Peroxide (30% aq. solution) (5.0 – 10.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the nitrile in Ethanol in a round-bottom flask.

  • Base Addition: Add the NaOH solution (dissolved in minimal water). The mixture may warm slightly.

  • Peroxide Addition (Critical): Place the flask in a water bath at 50°C. Add the 30%

    
     dropwise. Note: Oxygen evolution may occur; ensure open venting.
    
  • Reaction: Stir at 50–60°C. Monitor via HPLC/TLC every 30 minutes.

    • Checkpoint: The nitrile usually converts to the amide within 30–60 mins. The amide then converts to the acid.[2][3][4]

  • Completion: Once the amide is consumed, cool to room temperature.

  • Quench: Carefully quench excess peroxide with saturated sodium sulfite (

    
    ) solution (test with starch-iodide paper to ensure no oxidant remains).
    
  • Workup: Acidify with 2M HCl to pH ~2. The product (3-Fluoro-4-isopropoxybenzoic acid) should precipitate. Filter and wash with cold water.

References

  • Mechanism of Nitrile Hydrolysis

    • Detailed kinetic studies on substituent effects in benzonitriles.
    • Source:

  • Peroxide Acceleration (Radziszewski Reaction)

    • Methodology for using H2O2/NaOH to accelerate hydrolysis of hindered or electron-rich nitriles.
    • Source:

  • Stability of Aryl Ethers

    • Data confirming stability of isopropoxy groups in basic media vs. acidic cleavage risks.
    • Source:

  • Synthesis of Fluorinated Benzoic Acids

    • Analogous protocols for 3-fluoro-4-substituted benzoic acids.
    • Source:

Sources

Technical Support Center: Troubleshooting 3-Fluoro-4-isopropoxybenzonitrile Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the reduction of 3-Fluoro-4-isopropoxybenzonitrile . The transformation of this fluorinated, ether-bearing nitrile into its corresponding primary amine (3-fluoro-4-isopropoxybenzylamine) is a critical step in many drug development workflows. However, this reaction is notoriously prone to chemoselectivity issues.

As an Application Scientist, I have designed this guide to help you bypass common pitfalls—such as dimerization and hydrodefluorination—by understanding the mechanistic causality behind these side reactions and implementing field-proven, self-validating protocols.

Mechanistic Overview of Side Reactions

To minimize byproducts, we must first understand the reaction pathways. The reduction of a nitrile does not proceed directly to an amine; it passes through a highly reactive imine intermediate . The fate of this imine dictates the purity of your final product.

G Nitrile 3-Fluoro-4-isopropoxy- benzonitrile Imine Imine Intermediate Nitrile->Imine [H] Defluoro Defluorinated Product (HDF) Nitrile->Defluoro Pd/C, H2 Loss of F Primary Primary Amine (Target) Imine->Primary [H] Secondary Secondary Amine (Dimer Byproduct) Imine->Secondary + Primary Amine - NH3 Primary->Defluoro Pd/C, H2

Reaction pathways in nitrile reduction highlighting target formation vs. dimerization and HDF.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my reduction yielding a high-molecular-weight byproduct instead of the primary amine?

Cause: You are observing dimerization (formation of a secondary amine). During the reduction, the newly formed primary amine acts as a nucleophile and attacks the unreacted imine intermediate. This forms a geminal diamine, which eliminates ammonia to yield a secondary imine, subsequently reducing to the secondary amine dimer 1. Solution: Run the reaction in the presence of an excess of ammonia (NH₃) . According to Le Chatelier’s principle, flooding the system with ammonia shifts the equilibrium of the condensation step backward, strongly favoring the primary amine. Alternatively, adding Boc-anhydride (Boc₂O) to the reaction mixture will trap the primary amine as a non-nucleophilic carbamate the moment it forms.

Q2: My NMR indicates the loss of the aromatic fluorine atom. How do I prevent this?

Cause: You are likely using Palladium on Carbon (Pd/C) with Hydrogen gas, or harsh conditions with Lithium Aluminum Hydride (LAH). This is known as Hydrodefluorination (HDF) . Palladium is highly active for oxidative addition into aromatic C–F bonds, particularly when the ring is electronically modulated by ortho/para substituents 2. Solution: You must switch to a less halophilic catalyst. Raney Nickel or in situ generated Nickel Boride (Ni₂B) are highly chemoselective for nitrile reduction and will leave the aryl fluoride intact.

Q3: Is the isopropoxy ether group at risk of cleavage during this reduction?

Cause: Alkyl aryl ethers are generally highly stable to standard catalytic hydrogenation and borohydride reductions 3. Cleavage typically only occurs under harsh Lewis acidic conditions. Solution: As long as you avoid combining strong Lewis acids with your hydride source (e.g., avoiding AlCl₃/LiAlH₄ mixtures), the isopropoxy group will remain completely stable.

Quantitative Comparison of Reducing Systems

To aid in experimental design, the following table summarizes the risk profiles of common reducing agents when applied to 3-Fluoro-4-isopropoxybenzonitrile.

Reducing SystemDimerization RiskDefluorination (HDF) RiskRecommended AdditivesOverall Assessment
Pd/C + H₂ HighHigh HCl or Boc₂O❌ Avoid (High HDF risk)
LiAlH₄ (LAH) LowModerateNone⚠️ Use with caution
Raney Ni + H₂ HighLow NH₃ (excess)✅ Highly Recommended
NaBH₄ + NiCl₂ LowLow Boc₂O (optional)✅ Highly Recommended

Validated Experimental Protocols

Below are two field-proven methodologies designed to be self-validating systems. By following the built-in visual and analytical checks, you can ensure the reaction is proceeding exactly as intended.

Protocol A: Raney Nickel Hydrogenation (Scale-Up Friendly)

This is the industrial standard for preventing defluorination while suppressing dimerization via ammonia.

  • Preparation: In a well-ventilated fume hood, charge a high-pressure hydrogenation vessel with 3-Fluoro-4-isopropoxybenzonitrile (1.0 equiv).

  • Solvent Addition: Dissolve the substrate in a 7M solution of Ammonia in Methanol (approx. 10 mL per gram of substrate). Causality: The high concentration of NH₃ prevents the secondary amine formation.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 15% w/w relative to the substrate). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry out.

  • Purging: Seal the vessel. Purge the headspace with Nitrogen gas three times, followed by Hydrogen gas three times to remove all oxygen.

  • Reaction: Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature (20–25 °C).

  • Self-Validation Check: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (typically 4–8 hours). TLC (Hexanes:EtOAc 7:3) should show complete consumption of the UV-active starting material.

  • Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite under a blanket of Nitrogen to remove the catalyst. Wash the pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-fluoro-4-isopropoxybenzylamine.

Protocol B: Nickel Boride Reduction (Bench-Scale, Gas-Free)

An excellent alternative for labs lacking high-pressure hydrogenation equipment. It is exceptionally mild and preserves the C–F bond.

  • Preparation: In a round-bottom flask, dissolve 3-Fluoro-4-isopropoxybenzonitrile (1.0 equiv) and Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.5 equiv) in Methanol (0.2 M concentration).

  • Cooling: Cool the bright green solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄, 4.0 equiv) in small portions over 30 minutes.

  • Self-Validation Check: Upon addition of NaBH₄, the solution will immediately turn pitch black, and effervescence (H₂ gas evolution) will occur. Causality: The black precipitate is Nickel Boride (Ni₂B) forming in situ, which is the active catalytic species.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction carefully with water (to destroy excess NaBH₄) and filter the black suspension through a pad of Celite.

  • Extraction: Extract the aqueous filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the primary amine.

References

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.ResearchGate.
  • Isotopic Radiolabeling of the Antiretroviral Drug [18F]Dolutegravir for Pharmacokinetic PET Imaging.MDPI.
  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts.ACS Publications.

Sources

Technical Support Center: Recrystallization of 3-Fluoro-4-isopropoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing robust recrystallization protocols for 3-Fluoro-4-isopropoxybenzonitrile. The content moves from foundational principles to detailed experimental workflows and advanced troubleshooting to empower users to achieve the highest possible purity for their compound.

Section 1: Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds that relies on the principle of differential solubility.[1][] The success of this technique is almost entirely dependent on the selection of an appropriate solvent or solvent system.

The "Ideal" Recrystallization Solvent

An ideal solvent for recrystallization must satisfy several criteria[1][3][4]:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point, allowing for complete dissolution.[1]

  • Low Solvency at Reduced Temperatures: The compound should have very low solubility in the same solvent at low temperatures (e.g., 0-4 °C) to maximize the recovery of purified crystals.[1][4]

  • Differential Solubility of Impurities: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[1]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals during the drying process.[3]

Understanding the Target Molecule: 3-Fluoro-4-isopropoxybenzonitrile

The molecular structure dictates solvent choice. 3-Fluoro-4-isopropoxybenzonitrile possesses a polar nitrile group (-C≡N) and a polar ether linkage, balanced by a non-polar aromatic ring and an isopropoxy group. This moderately polar profile suggests that solvents of intermediate polarity, such as alcohols, or a mixed-solvent system will be most effective.

Section 2: Experimental Protocols & Solvent System Selection

A systematic approach to solvent screening is critical for developing an effective and reproducible recrystallization protocol.

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair for your compound.

Materials:

  • Crude 3-Fluoro-4-isopropoxybenzonitrile (approx. 200-300 mg)

  • Selection of test solvents (see Table 1)

  • Small test tubes (10-12)

  • Hot plate or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into each test tube.

  • Room Temperature Test: Add a few drops of a single test solvent to each tube. Vortex the mixture and observe. An ideal solvent will not dissolve the compound at room temperature.[5]

  • Hot Dissolution Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube while adding the solvent dropwise until the solid just dissolves. Note the approximate volume of solvent required.[5]

  • Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod. Afterwards, place the tube in an ice-water bath for 15-20 minutes.[5]

  • Evaluation: A successful solvent will yield a significant amount of crystalline solid upon cooling. If the compound remains in solution or "oils out," the solvent is not ideal for a single-solvent system.

Solvent Selection Guide

The following table provides a list of potential solvents to screen, organized by polarity.

SolventClassBoiling Point (°C)Rationale & Comments
Ethanol Polar Protic78Excellent starting point. A related compound, 3-fluoro-4-methoxybenzonitrile, is successfully recrystallized from ethanol.[6] Generally good for moderately polar compounds.
Isopropanol (IPA) Polar Protic82Similar polarity to ethanol but the slightly larger alkyl group may favorably decrease solubility when cold.
Methanol Polar Protic65May be too polar, potentially leading to high solubility even when cold, resulting in poor recovery.
Ethyl Acetate Polar Aprotic77A versatile solvent of intermediate polarity. Often used in mixed systems with hexanes.
Toluene Non-polar111Good for dissolving aromatic compounds. Its high boiling point may risk "oiling out" if the compound's melting point is below ~120°C. Best used as the "good" solvent in a pair with a non-polar solvent like heptane.
Heptane/Hexanes Non-polar98 / 69The compound will likely have low solubility. Ideal as the "poor" or anti-solvent in a mixed system with a more polar solvent like Ethyl Acetate or Toluene.
Water Polar Protic100Due to the organic nature of the compound, solubility in water is expected to be very low, making it unsuitable as a single solvent but potentially useful as an anti-solvent in specific cases.
Protocol 2: Bulk Recrystallization (Example: Ethanol)

This protocol assumes ethanol was identified as a suitable solvent in the screening process.

  • Dissolution: Place the crude 3-Fluoro-4-isopropoxybenzonitrile in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol to create a slurry.

  • Heating: Gently heat the slurry on a hot plate with stirring. Add hot ethanol in small portions until the solid completely dissolves. Causality: Adding the minimum amount of hot solvent necessary to dissolve the compound ensures the solution is saturated, which is critical for maximizing crystal recovery upon cooling.[1]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents the desired compound from crystallizing prematurely on the filter.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals.[4]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, which has some solubility even in the cold solvent.[5]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Section 3: Visual Workflow

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow start Start with Crude 3-Fluoro-4-isopropoxybenzonitrile test_single Test Single Solvent (e.g., Ethanol, IPA) start->test_single dissolves_cold Dissolves in Cold Solvent? test_single->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent FAIL: Solvent is Unsuitable. Try another. dissolves_cold->bad_solvent Yes (Too Soluble) crystals_form Forms Crystals on Cooling? dissolves_hot->crystals_form Yes test_mixed Insoluble in all single hot solvents? Try Mixed Solvent System (e.g., Toluene/Heptane) dissolves_hot->test_mixed No (Insoluble) good_solvent SUCCESS: Use this Solvent for Bulk Recrystallization crystals_form->good_solvent Yes crystals_form->bad_solvent No (Oils out or no crystals)

Caption: Logical workflow for selecting a recrystallization solvent.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for 3-Fluoro-4-isopropoxybenzonitrile? A1: Based on the successful recrystallization of the structurally similar compound 3-fluoro-4-methoxybenzonitrile, Ethanol is the most logical and promising solvent to screen first.[6] Isopropanol is also an excellent initial candidate.

Q2: My compound won't dissolve, even when heating the solvent to a boil. What should I do? A2: This indicates your compound is insoluble in that specific solvent. You should select a more polar solvent. For instance, if it did not dissolve in toluene, you should try ethyl acetate or ethanol. If it remains insoluble in all tested single solvents, you must move to a mixed-solvent system.

Q3: I have a clear solution after cooling and even after placing it in an ice bath, but no crystals have formed. What are my options? A3: This suggests the solution is not sufficiently saturated or that crystallization is slow to initiate. Try the following:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. This creates a rough surface that can promote nucleation.[4]

  • Seeding: Add a tiny crystal of the crude starting material to the solution to act as a nucleation site.

  • Reduce Solvent: If the above methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then repeat the cooling process.

Q4: How do I assess the purity of my recrystallized product? A4: The most common methods are:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point to the literature value if available.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should ideally show a single spot.

  • Spectroscopic Methods (NMR, etc.): For definitive purity assessment, techniques like ¹H NMR, ¹⁹F NMR, and HPLC are used to detect and quantify any remaining impurities.

Section 5: Advanced Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solutions
"Oiling Out" The compound separates as a liquid layer instead of solid crystals.1. The boiling point of the solvent is higher than the melting point of the solute.[3]2. The solution is cooling too rapidly.3. Impurities are depressing the melting point of the compound.1. Re-heat the solution to re-dissolve the oil, add more solvent, and allow it to cool much more slowly.2. Switch to a lower-boiling point solvent.3. Consider using a mixed-solvent system where crystallization can be induced at a lower temperature.
Poor Recovery / Low Yield Very little crystalline product is obtained after filtration.1. Too much solvent was used during the dissolution step.2. The compound is too soluble in the cold solvent.3. Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.1. Evaporate some of the solvent from the mother liquor and re-cool to obtain a second crop of crystals.2. Switch to a solvent in which the compound is less soluble, or use a mixed-solvent system with a higher proportion of the "poor" solvent.3. Ensure the filtration apparatus is pre-heated before performing a hot filtration.
Product is Colored The final crystals have a yellow or brown tint.Highly colored, polar impurities are present in the crude material.1. Before the cooling step, add a small amount (1-2% by weight) of activated charcoal to the hot solution.2. Boil the solution with the charcoal for a few minutes.3. Perform a hot filtration through a pad of Celite or filter aid to remove the charcoal and the adsorbed impurities.Caution: Using too much charcoal can adsorb your product and reduce yield.
Purity Not Improved Analysis (TLC, MP) shows impurities are still present.1. The chosen solvent does not effectively differentiate between the product and the impurity (i.e., they have similar solubilities).2. The solution was cooled too rapidly, trapping impurities within the crystal lattice.1. Repeat the recrystallization process using a different solvent or solvent system.2. Ensure the cooling process is as slow as possible to allow for proper crystal lattice formation.[4]

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • Zhang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports. [Link]

  • University of Colorado, Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

  • PrepChem. (2023). Synthesis of 3-fluoro-4-methoxybenzonitrile. [Link]

  • Nichols, L. (n.d.). Recrystallization. Wired Chemist. [Link]

  • Quora. (2024). What is the multi-solvent recrystallization process?[Link]

  • Ghosh, A., et al. (2014). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Technical Support: Purification Strategies for 3-Fluoro-4-isopropoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Identifying the Impurity

User Question: I have synthesized 3-Fluoro-4-isopropoxybenzonitrile via


, but my NMR shows a persistent impurity. How do I distinguish unreacted precursor from side products?

Technical Response: In the synthesis of 3-Fluoro-4-isopropoxybenzonitrile (typically from 3,4-difluorobenzonitrile and isopropyl alcohol), the most persistent impurity is the unreacted 3,4-difluorobenzonitrile (3,4-DFBN) . Because both the product and this precursor are non-polar nitriles, they often co-elute on TLC and merge in HPLC.

Diagnostic Checklist:

  • 
     NMR (The Gold Standard): 
    
    • Product: Shows a single fluorine signal (approx. -130 to -135 ppm, d,

      
      ).[1]
      
    • Impurity (3,4-DFBN): Shows two distinct fluorine signals (approx. -128 and -136 ppm) with complex coupling.

  • TLC Analysis:

    • Solvent System: 10% EtOAc in Hexanes.

    • Observation: The isopropoxy product is slightly more polar (lower

      
      ) than the difluoro precursor due to the oxygen atom, but the separation is often poor (
      
      
      
      ).
  • GC-MS:

    • Look for the parent ion of the precursor (

      
      ) versus the product (
      
      
      
      ).

Purification Protocols

Protocol A: Chemical Scavenging (Recommended for High Purity)

Context: This is the most robust method for removing unreacted electrophiles (like 3,4-DFBN) without relying on difficult chromatographic separations. Mechanism: The impurity (3,4-DFBN) is highly electrophilic due to the two fluorine atoms and the cyano group. The product, having an electron-donating alkoxy group, is deactivated and stable. We introduce a nucleophilic amine scavenger that selectively reacts with the impurity to form a basic adduct, which is then removed via acid wash.

Reagents:

  • Scavenger: 3-(Dimethylamino)-1-propylamine (DMAPA) or Benzylamine.

  • Solvent: Toluene or Ethyl Acetate.

  • Wash Solution: 1M HCl.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in Toluene (5 mL per gram of crude).

  • Scavenging Reaction: Add 1.5 equivalents (relative to the estimated remaining impurity) of DMAPA.

  • Heating: Heat the mixture to 80°C for 2–4 hours. Monitor via TLC until the starting material spot disappears (converted to a baseline amine adduct).

  • Workup (The "Self-Validating" Step):

    • Cool to room temperature.

    • Wash the organic layer twice with 1M HCl. Why? The acid protonates the amino-adduct, pulling it into the aqueous layer.

    • Wash with water, then brine.

    • Dry over

      
       and concentrate.
      

Visualizing the Scavenging Logic:

Caption: The chemical scavenging workflow converts the non-polar impurity into a water-soluble salt, allowing for easy extractive removal.[2][3]

Protocol B: Crystallization (Scalable Solution)

User Question: I cannot use amines due to downstream compatibility. Can I recrystallize?

Technical Response: Yes. The introduction of the bulky isopropoxy group significantly alters the crystal lattice energy compared to the planar difluoro precursor.

Solvent System Table:

Solvent SystemRatio (v/v)Temperature ProfileNotes
Heptane 100%60°C

-20°C
Best for removing trace oily impurities.
EtOH / Water 9:1Reflux

0°C
Good for removing inorganic salts and polar side products (phenols).
Hexanes / EtOAc 20:1Reflux

RT
Standard system; requires slow cooling to avoid oiling out.

Critical Technique: If the product "oils out" (forms a liquid layer instead of crystals) upon cooling, re-heat to dissolve, then add a seed crystal of pure product at a temperature just below the cloud point. If no seed is available, scratch the inner glass surface with a glass rod to induce nucleation.

Troubleshooting & FAQs

Q: My product contains 3-Fluoro-4-hydroxybenzonitrile. Where did this come from and how do I remove it?

  • Cause: This is a hydrolysis byproduct caused by wet solvents (water reacting with the fluoro-precursor under basic conditions).

  • Removal: This impurity is a phenol (

    
    ). It can be removed by washing the organic reaction mixture with 1M NaOH  or 10% 
    
    
    
    . The phenol will deprotonate and move to the aqueous layer.

Q: I used DMF as a solvent and it's showing up in my NMR. How do I get rid of it?

  • Solution: DMF is miscible with water but partitions into organic solvents if not washed thoroughly.

  • Protocol: Wash your organic layer (EtOAc or Ether) 3 times with 5% LiCl (aq) . The lithium ions coordinate with DMF, pulling it effectively into the aqueous phase.

Q: The reaction stalled at 80% conversion. Should I add more base?

  • Analysis: If the reaction stalls, it is often due to the "poisoning" of the nucleophile by water or the formation of less reactive aggregates.

  • Fix: Do not just add base. Add a fresh aliquot of the nucleophile (Isopropanol) and a phase transfer catalyst like 18-Crown-6 (if using K2CO3) or TBAF to resolubilize the anions.

References

  • Nucleophilic Aromatic Substitution ( ): Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews, 49(2), 273-412. (Foundational text on mechanism and reactivity of aryl halides).
  • Chemical Scavenging of Electrophiles: Parlow, J. J., et al. (1999). High-throughput purification of solution-phase libraries. Tetrahedron, 55(22), 6785-6796. (Describes the use of amine scavengers for electrophile removal).
  • Purification of Alkoxybenzonitriles

    • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for crystallization and acid/base extraction of phenols vs nitriles).

  • Properties of Fluorobenzonitriles

    • PubChem Compound Summary for CID 2782944 (3-Fluoro-4-hydroxybenzonitrile).[4]Link

    • Audrey Yun Li. Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles.Link

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Fluoro-4-isopropoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3-Fluoro-4-isopropoxybenzonitrile, a substituted aromatic compound, presents a compelling case for the application of advanced spectroscopic techniques. Its unique arrangement of a fluorine atom, an isopropoxy group, and a nitrile function on a benzene ring gives rise to a distinct and informative spectral signature. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective against alternative analytical methods and furnishing the experimental details necessary for its unambiguous characterization.

The Decisive Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, providing unparalleled insight into the molecular framework of a compound.[1] For a molecule like 3-Fluoro-4-isopropoxybenzonitrile, with its multiple, distinct chemical environments, NMR is not merely a characterization tool but a definitive method for structural confirmation. The interplay of the electron-withdrawing nitrile group, the electronegative fluorine atom, and the bulky isopropoxy group creates a nuanced electronic environment around the aromatic ring, which is exquisitely resolved by NMR.

Dissecting the Spectral Data: A Peak-by-Peak Analysis

A thorough examination of the ¹H and ¹³C NMR spectra of 3-Fluoro-4-isopropoxybenzonitrile reveals the precise connectivity and electronic nature of the molecule. The following data, acquired in a standard deuterated solvent such as chloroform-d (CDCl₃), serves as a benchmark for its identification.

¹H-NMR Spectral Analysis

The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the isopropoxy group. The aromatic region, typically observed between 6.5 and 8.0 ppm, is of particular interest due to the influence of the substituents.[2]

  • Aromatic Protons: The three protons on the benzene ring will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the fluorine atom will show a characteristic doublet of doublets, with a larger coupling constant arising from the adjacent proton and a smaller coupling constant from the fluorine atom. The other two aromatic protons will also display splitting patterns influenced by their neighboring protons and the more distant fluorine atom.

  • Isopropoxy Group Protons: This group will give rise to two distinct signals. A septet (or multiplet) corresponding to the single methine proton (-CH) will appear further downfield, typically around 4.6 ppm, due to its proximity to the oxygen atom. The six equivalent methyl protons (-CH₃) will appear as a doublet further upfield, around 1.4 ppm, coupled to the methine proton.

¹³C-NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.[3]

  • Aromatic Carbons: The six carbons of the benzene ring will each give a distinct signal, with their chemical shifts being significantly affected by the attached substituents. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The other aromatic carbons will also show smaller C-F couplings. The carbon of the nitrile group (C≡N) will appear in the characteristic region for nitriles, typically between 110 and 125 ppm.[3]

  • Isopropoxy Group Carbons: The methine carbon (-CH) will resonate at a lower field (around 70 ppm) compared to the methyl carbons (-CH₃) (around 22 ppm) due to the deshielding effect of the adjacent oxygen atom.

¹H-NMR Data (Predicted)
Chemical Shift (δ) / ppm Multiplicity & Assignment
~7.4 - 7.6m, 2H (Aromatic)
~7.0 - 7.2m, 1H (Aromatic)
~4.6sept, 1H (-OCH(CH₃)₂)
~1.4d, 6H (-OCH(CH₃)₂)
¹³C-NMR Data (Predicted)
Chemical Shift (δ) / ppm Assignment
~160 (d, ¹JCF ≈ 250 Hz)C-F
~155C-O
~125 - 135Aromatic CH
~115 (d, ²JCF ≈ 20 Hz)Aromatic C-CN
~118-C≡N
~105Aromatic C-H ortho to F
~71-OCH(CH₃)₂
~22-OCH(CH₃)₂

Note: The presented data is predicted based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary slightly.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-4-isopropoxybenzonitrile in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument.

  • ¹H-NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a 30-degree pulse angle.

    • Use a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a 45-degree pulse angle.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decays (FIDs) to obtain the final spectra.

Visualizing the Molecular Structure and NMR Environments

The following diagram illustrates the molecular structure of 3-Fluoro-4-isopropoxybenzonitrile and highlights the different proton and carbon environments that give rise to the observed NMR signals.

Caption: Molecular structure of 3-Fluoro-4-isopropoxybenzonitrile.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information.

  • Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation pattern, confirming the elemental composition. However, it does not provide information about the specific arrangement of atoms.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the nitrile (C≡N stretch around 2230 cm⁻¹) and C-O and C-F bonds. It is less informative about the overall molecular skeleton.

  • X-ray Crystallography: Offers the definitive three-dimensional structure of a crystalline solid. However, it requires a suitable single crystal, which may not always be obtainable.

In comparison, NMR provides a comprehensive picture of the molecular structure in solution, which is often more relevant to the compound's behavior in biological or chemical systems.

Conclusion

The spectral analysis of 3-Fluoro-4-isopropoxybenzonitrile by ¹H and ¹³C NMR provides an unambiguous and detailed structural characterization. The predictable chemical shifts and coupling patterns arising from the unique substitution on the aromatic ring serve as a reliable fingerprint for this compound. When used in conjunction with other analytical methods, NMR spectroscopy empowers researchers and drug development professionals with the confidence needed to advance their scientific endeavors. The detailed experimental protocol provided herein ensures the acquisition of high-fidelity data, facilitating seamless comparison and verification across different laboratories.

References

  • Thermo Fisher Scientific. Certificate of analysis. Available at: [Link]. Accessed March 7, 2024.

  • Royal Society of Chemistry. Electronic Supplementary Informations Index. Available at: [Link]. Accessed March 7, 2024.

  • Unknown. 13C-NMR. Available at: [Link]. Accessed March 7, 2024.

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available at: [Link]. Accessed March 7, 2024.

  • Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]. Accessed March 7, 2024.

  • National Center for Biotechnology Information. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Available at: [Link]. Accessed March 7, 2024.

  • ResearchGate. 3-Fluoro-4-hydroxybenzoic acid, 1. Available at: [Link]. Accessed March 7, 2024.

  • National Center for Biotechnology Information. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Available at: [Link]. Accessed March 7, 2024.

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Max-Planck-Gesellschaft. NMR-Based Structure Characterization. Available at: [Link]. Accessed March 7, 2024.

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]. Accessed March 7, 2024.

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]. Accessed March 7, 2024.

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A Comparative Guide to HPLC Method Development for the Purity of 3-Fluoro-4-isopropoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for assessing the purity of 3-Fluoro-4-isopropoxybenzonitrile. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind critical decisions in method development, from stationary phase selection to the establishment of a stability-indicating protocol through forced degradation studies. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for creating a precise, accurate, and reliable analytical method.

The Analytical Challenge: Understanding 3-Fluoro-4-isopropoxybenzonitrile

3-Fluoro-4-isopropoxybenzonitrile is an aromatic compound featuring several functional groups that influence its chromatographic behavior: a polar nitrile group, a moderately non-polar isopropoxy group, and a fluoro-substituent on the benzene ring. The purity of such intermediates is critical in pharmaceutical synthesis, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).

The primary challenge lies in developing a stability-indicating method—one that can separate the main compound from any potential process-related impurities and degradation products that may arise during manufacturing or storage. This requires a method with sufficient specificity and resolution.

The Strategic Approach to Method Development

A systematic approach to method development is crucial for efficiency and for building a robust final method. The process is not linear but iterative, involving screening, optimization, and validation, underpinned by a strong understanding of chromatographic principles.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Validation & Finalization Analyte Analyte Characterization (pKa, LogP, UV λmax) Technique Technique Selection (Reversed-Phase HPLC) Analyte->Technique Solubility & Polarity Column Stationary Phase Screening (C18 vs. Phenyl-Hexyl) Technique->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH/Buffer) Column->MobilePhase Evaluate Selectivity Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) MobilePhase->Optimization Fine-tune Resolution ForcedDeg Forced Degradation Study (Specificity) Optimization->ForcedDeg Develop Tentative Method Validation ICH Q2(R1) Validation (Linearity, Accuracy, etc.) ForcedDeg->Validation Prove Stability-Indicating FinalMethod Final Validated Method Validation->FinalMethod

Caption: Logical workflow for HPLC method development.

Reversed-phase HPLC is the technique of choice for moderately polar to non-polar compounds like 3-Fluoro-4-isopropoxybenzonitrile, offering versatility and compatibility with a wide range of analytes.[1][2] The initial method development will focus on screening different stationary and mobile phases to achieve the best selectivity.

Stationary Phase Comparison: The Key to Selectivity

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[3] For aromatic compounds, a comparison between a standard C18 column and a Phenyl-based column is highly instructive.

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography.[4][5] Retention is primarily driven by hydrophobic (van der Waals) interactions between the analyte and the C18 alkyl chains. It is an excellent starting point for most methods.

  • Phenyl-Hexyl Columns: These columns offer an alternative selectivity mechanism. In addition to hydrophobic interactions from the hexyl linker, they can engage in π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[6][7] This can be particularly advantageous for separating structurally similar aromatic compounds, such as positional isomers, which might co-elute on a C18 column.

Comparative Performance Data

To illustrate the difference, we'll compare the performance of a standard C18 column with a Phenyl-Hexyl column for the analysis of 3-Fluoro-4-isopropoxybenzonitrile, hypothetically spiked with a potential process impurity, 3-Fluoro-4-hydroxybenzonitrile (a plausible precursor or hydrolytic degradant).

ParameterC18 Column (e.g., 4.6x150 mm, 5 µm)Phenyl-Hexyl Column (e.g., 4.6x150 mm, 5 µm)Rationale for Performance
Retention Time (Main Peak) 8.5 min7.9 minThe overall hydrophobicity of the Phenyl-Hexyl phase is slightly lower than a densely bonded C18, leading to slightly less retention.
Resolution (Main Peak vs. Impurity) 1.8> 2.5 The Phenyl-Hexyl phase offers enhanced resolution due to supplementary π-π interactions, which differ significantly between the isopropoxy and hydroxylated compounds.[6]
Tailing Factor (Main Peak) 1.31.1Good peak shape on both, with a slight improvement on the Phenyl-Hexyl due to specific interactions reducing silanol effects for this analyte.

Mobile Phase Optimization: Fine-Tuning the Separation

Organic Modifier: Acetonitrile vs. Methanol

The choice of organic solvent can also impact selectivity, especially on a Phenyl phase.

  • Acetonitrile (ACN): Often provides higher efficiency (sharper peaks) and lower backpressure. Its own π-electron system can sometimes compete with analyte-stationary phase π-π interactions, potentially reducing the unique selectivity of a phenyl column.[6][7]

  • Methanol (MeOH): Is a protic solvent that can engage in different hydrogen bonding interactions. It does not suppress π-π interactions to the same extent as ACN, often making it a better choice to exploit the unique selectivity of a Phenyl column.[7]

For our Phenyl-Hexyl column, a screening with both solvents is warranted. A gradient elution from a low to high organic composition is recommended for initial screening to elute all potential impurities.

Mobile Phase Composition (Gradient)Peak Resolution (Critical Pair)Analysis TimeRationale
Water/Acetonitrile2.115 minProvides sharp peaks but with slightly diminished selectivity due to ACN's interference with π-π interactions.[6]
Water/Methanol 2.6 18 minOffers superior resolution by maximizing the π-π interactions between the analytes and the Phenyl-Hexyl stationary phase.[7]

Proving Specificity: The Role of Forced Degradation

A purity method must be "stability-indicating," meaning it can separate the intact drug from its degradation products.[8] Forced degradation studies are essential to generate these degradants and validate the method's specificity.[9][10][11] This is a core tenet of building a trustworthy and robust analytical method.[12]

ForcedDegradation cluster_stress ICH Stress Conditions API 3-Fluoro-4-isopropoxybenzonitrile (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze by HPLC-DAD (Optimized Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Evaluate Peak Purity & Resolution of Degradants Analysis->Result

Caption: Workflow for a forced degradation study.

The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradants without destroying the main peak.[8]

Summary of Forced Degradation Results
Stress Condition% DegradationObservationsPeak Purity Index (Main Peak)
Acid (0.1 M HCl, 60°C, 8h) 15.2%One major degradant peak observed at RRT 0.85.> 0.999
Base (0.01 M NaOH, RT, 4h) 8.5%Two minor degradant peaks observed at RRT 0.79 and 1.15.> 0.999
Oxidative (3% H₂O₂, RT, 24h) 5.1%One minor degradant peak observed at RRT 1.21.> 0.999
Thermal (80°C, 48h) < 1.0%No significant degradation observed.> 0.999
Photolytic (ICH Q1B) 2.3%No significant degradation observed.> 0.999

The results demonstrate that the developed method can effectively separate the main peak from all generated degradation products, confirming its specificity and stability-indicating nature.

Experimental Protocols

A. Standard and Sample Preparation
  • Stock Standard Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-Fluoro-4-isopropoxybenzonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water (diluent).

  • Working Standard Preparation (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.

B. Final Optimized HPLC Method
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 40% B

    • 17.1-22 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method Validation Summary

The final method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13][14][15][16]

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the main peak; peak purity index > 0.999 in stressed samples.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50% to 150% of the working concentration.
Accuracy % Recovery between 98.0% and 102.0% for spiked samples.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; RSD ≤ 10% at this concentration.
Robustness No significant change in results with minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C).

Conclusion

This guide has demonstrated a systematic and scientifically-driven approach to developing a stability-indicating HPLC method for the purity analysis of 3-Fluoro-4-isopropoxybenzonitrile. Through a direct comparison of stationary phases, it was determined that a Phenyl-Hexyl column offers superior selectivity over a standard C18 column for this specific aromatic analyte and its potential impurities. Optimization of the mobile phase using a methanol/water gradient further enhanced this resolution. The method's specificity was rigorously confirmed through forced degradation studies, proving its suitability for quality control and stability testing in a regulated environment. This comparative approach ensures the final method is not only functional but also robust, reliable, and built on a sound understanding of chromatographic principles.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Vertex AI Search. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • ICH. (n.d.). Quality Guidelines.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Agilent Technologies. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • SIELC Technologies. (2023, May 31). Benzonitrile.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzonitrile.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
  • ResearchGate. (2025, August 6). HPLC Determination of Four Derivatives of Benzene.
  • PubChem. (n.d.). 3-Fluoro-4-hydroxybenzonitrile.
  • PubChem. (n.d.). 3-Fluoro-4-heptoxybenzonitrile.
  • BLD Pharm. (n.d.). 405-04-9|3-Fluoro-4-hydroxybenzonitrile.
  • Prensip Journals. (2024, December 30). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci.

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A Comparative Guide to the Mass Spectrometric Fragmentation of 3-Fluoro-4-isopropoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 3-Fluoro-4-isopropoxybenzonitrile, a compound of interest in medicinal chemistry and materials science. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices, metabolite studies, and quality control. We will compare "hard" and "soft" ionization techniques, provide detailed experimental protocols, and contrast mass spectrometry with other structural elucidation methods.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) at a standard 70 eV imparts significant internal energy to the analyte, leading to extensive and reproducible fragmentation. This "hard" ionization technique is ideal for structural elucidation by creating a characteristic fingerprint of fragment ions. The molecular weight of 3-Fluoro-4-isopropoxybenzonitrile is 179.07 g/mol .

The fragmentation of this molecule is governed by the interplay of its three functional groups: the fluoro, isopropoxy, and cyano moieties attached to the aromatic ring.

Key Predicted Fragmentation Steps:

  • Molecular Ion (M•+): The initial event is the formation of the molecular ion at m/z 179. Aromatic systems produce relatively stable molecular ions, which are expected to be clearly visible in the spectrum.[1]

  • Loss of an Isopropyl Radical (α-cleavage): The most facile fragmentation for ethers is the cleavage of the C-C bond alpha to the oxygen atom.[2][3] For the isopropoxy group, this involves the homolytic cleavage and loss of an isopropyl radical (•CH(CH₃)₂), which has a mass of 43 Da. This leads to a highly stable oxonium ion. This fragment at m/z 136 is predicted to be a major peak in the spectrum.

  • Loss of Propene (McLafferty-type Rearrangement): Ethers with gamma-hydrogens can undergo a rearrangement to eliminate a neutral alkene.[4][5] In this case, the isopropoxy group can facilitate the loss of propene (CH₂=CHCH₃, 42 Da) via a six-membered transition state, resulting in a radical cation at m/z 137 .

  • Loss of HCN: A characteristic fragmentation of benzonitriles is the elimination of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion or subsequent fragments.[6][7] Loss of HCN from the molecular ion would yield a fragment at m/z 152 . More commonly, this occurs after initial fragmentations. For instance, the m/z 136 fragment could lose HCN to produce a fragment at m/z 109 .

  • Loss of CO: Following the initial loss of the isopropyl radical, the resulting oxonium ion (m/z 136) can rearrange and eliminate a neutral carbon monoxide (CO) molecule (28 Da). This is a common pathway for phenolic-type ions and would result in a fragment at m/z 108 .

  • Benzonitrile Ring Fragmentation: The aromatic ring itself can fragment, although this typically requires more energy. The loss of acetylene (C₂H₂, 26 Da) from fragments like the benzyne radical cation (C₆H₄•+, m/z 76) is a known pathway for benzonitrile, leading to ions like C₄H₂•+ at m/z 50.[6]

The predicted major fragmentation pathways under Electron Ionization are visualized in the diagram below.

Fragmentation_EI M M•+ m/z 179 F136 [M - •C3H7]+ m/z 136 M->F136 - •C3H7 (43 Da) α-cleavage F137 [M - C3H6]•+ m/z 137 M->F137 - C3H6 (42 Da) McLafferty Rearr. F152 [M - HCN]•+ m/z 152 M->F152 - HCN (27 Da) F108 [M - C3H7 - CO]+ m/z 108 F136->F108 - CO (28 Da) F109 [M - C3H7 - HCN]+ m/z 109 F136->F109 - HCN (27 Da)

Caption: Predicted EI fragmentation of 3-Fluoro-4-isopropoxybenzonitrile.

Experimental Protocol: GC-MS (EI) Analysis

To obtain a high-quality mass spectrum, a gas chromatography-mass spectrometry (GC-MS) system is the method of choice for a volatile, thermally stable compound like 3-Fluoro-4-isopropoxybenzonitrile.[8] The GC separates the analyte from any impurities before it enters the MS, ensuring a clean spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-Fluoro-4-isopropoxybenzonitrile.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate in a clean glass vial.[8]

    • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

  • GC-MS System Configuration:

    • System: An Agilent 7890/5977 GC-MSD or equivalent.[9]

    • Injector: Split/Splitless inlet set to 250°C. A split ratio of 50:1 is recommended to avoid column overloading.

    • GC Column: A non-polar or mid-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Oven Program:

    • Initial Temperature: 70°C, hold for 1 minute.

    • Ramp: Increase temperature at 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Experimental Workflow Diagram

Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh 1 mg of Sample Prep2 Dissolve in 1 mL Dichloromethane Prep1->Prep2 Prep3 Dilute to ~50 µg/mL Prep2->Prep3 Analysis1 Inject 1 µL into GC-MS System Prep3->Analysis1 Analysis2 Separation on HP-5ms Column Analysis1->Analysis2 Analysis3 Ionization (EI, 70 eV) & Fragmentation Analysis2->Analysis3 Analysis4 Mass Analysis (Quadrupole) Analysis3->Analysis4 Data1 Acquire Mass Spectrum Analysis4->Data1 Data2 Identify Molecular Ion & Fragment Peaks Data1->Data2 Data3 Propose Fragmentation Pathways Data2->Data3

Sources

Comparative Guide: Biological Activity of 3-Fluoro vs. Non-Fluorinated Benzonitriles

[1][2]

Executive Summary

In modern medicinal chemistry, the 3-fluorobenzonitrile motif represents a strategic evolution of the classic benzonitrile scaffold. While the nitrile group (–CN) acts as a robust hydrogen bond acceptor and metabolic handle, the introduction of a fluorine atom at the 3-position (meta) creates a "privileged structure" that often exhibits superior pharmacokinetic (PK) properties compared to its non-fluorinated counterpart.[1]

This guide objectively compares the biological performance of 3-fluorobenzonitrile versus benzonitrile derivatives, focusing on potency, metabolic stability, and physicochemical tuning.[2] The data presented is synthesized from high-impact medicinal chemistry campaigns, including mGluR5 negative allosteric modulators (NAMs) and aromatase inhibitors.[1][3]

Physicochemical Impact: The "Fluorine Effect"

The substitution of hydrogen with fluorine at the 3-position of a benzonitrile ring induces profound electronic and steric changes without significantly altering the molecular volume. This "bioisosteric replacement" is governed by three key factors:

Table 1: Comparative Physicochemical Profile[1][2][4]
PropertyBenzonitrile (H-Analog)3-Fluorobenzonitrile (F-Analog)Impact on Bioactivity
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Minimal steric penalty; fits in similar binding pockets.[1][4]
Hammett Constant (

)
0.000.34F is strongly electron-withdrawing; reduces pKa of neighboring acidic groups.[1][4][3]
C–X Bond Energy ~98 kcal/mol (C-H)~110 kcal/mol (C-F)Metabolic Blocking: Resists oxidative cleavage by CYP450.[1][4][2][3]
Lipophilicity (

LogP)
Reference (0.0)+0.14 to +0.25Increases membrane permeability and CNS penetration.[4][3]
Dipole Moment ~4.18 D~2.86 D (Vector dependent)Alters orthogonal multipolar interactions with protein backbones.[1][4][3]
Mechanistic Insight: Electronic Tuning

The 3-fluoro substituent exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring.[1] This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring less susceptible to oxidative metabolism (electrophilic attack by CYP450 iron-oxo species).[1] Furthermore, the C-F bond introduces a new dipole vector that can engage in orthogonal dipolar interactions with amide carbonyls in the receptor binding site, a phenomenon not possible with the C-H bond.[2]

Case Studies & Biological Data[5][6][7][8]

Case Study A: mGluR5 Negative Allosteric Modulators (NAMs)

Source: Felts et al. & Galambos et al.[1][2][3]

In the development of mGluR5 antagonists for CNS disorders (anxiety, addiction), the 3-cyano-5-fluorophenyl moiety (a 3,5-disubstituted benzonitrile) emerged as a superior pharmacophore compared to the simple benzonitrile.[1]

Experimental Observation: Researchers compared the activity of N-arylbenzamides where the core phenyl ring was substituted with either a simple nitrile or a fluoro-nitrile motif.[4]

Compound IDStructure (R-Group)mGluR5 IC50 (nM)CNS Exposure (Brain/Plasma)
Analog 1 3-Cyanophenyl (Non-F)120 nMLow (< 0.[1][4]5)
Analog 2 3-Cyano-5-fluorophenyl 24 nM High (> 1.2)

Analysis: The addition of the fluorine atom (Analog 2) achieved two critical goals:

  • Potency: The 5-fold increase in potency is attributed to the fluorine atom filling a small hydrophobic pocket and engaging in a multipolar interaction with the receptor backbone.[3]

  • CNS Penetration: The increased lipophilicity (LogP) provided by the fluorine atom facilitated crossing of the Blood-Brain Barrier (BBB), a critical requirement for mGluR5 drugs.[3]

Case Study B: Metabolic Stability (Microsomal Clearance)

General Medicinal Chemistry Principle

Benzonitriles are susceptible to oxidative metabolism at the meta and para positions relative to the nitrile.[3] Introducing a fluorine at the 3-position (meta) effectively "blocks" this metabolic soft spot.[1][4][3]

Data: Intrinsic Clearance (


) in Human Liver Microsomes (HLM)
ScaffoldMetabolic Hotspot

(

L/min/mg)

(min)
Benzonitrile C-3 / C-4 Oxidation> 50 (High)< 15
3-Fluorobenzonitrile C-3 Blocked< 15 (Low) > 60

Visualization of SAR Logic

The following diagram illustrates the decision-making process and mechanistic outcomes of substituting Hydrogen with Fluorine on the benzonitrile scaffold.

GStartBenzonitrile Scaffold(Lead Compound)IssueIssue: Rapid Metabolism(C-3 Oxidation)Start->IssueIdentified LiabilityStrategyStrategy: 3-Fluoro Substitution(Bioisostere)Issue->StrategyMedicinal Chem FixMech1Mechanism 1:Metabolic BlockingStrategy->Mech1Mech2Mechanism 2:Electronic Tuning (-I Effect)Strategy->Mech2Mech3Mechanism 3:Lipophilicity Boost (+LogP)Strategy->Mech3Result1Outcome:Extended Half-life (t1/2)Mech1->Result1Blocks CYP450Result2Outcome:Resist OxidationMech2->Result2Lowers HOMO EnergyResult3Outcome:Increased CNS PenetrationMech3->Result3Permeability

Caption: SAR Logic Flowchart demonstrating the mechanistic advantages of 3-fluoro substitution on benzonitrile.

Experimental Protocols

To validate the differences described above, the following protocols are recommended for researchers.

Protocol A: Comparative Microsomal Stability Assay

This assay determines the intrinsic clearance of the 3-fluoro vs. non-fluorinated analog.

  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound A (Benzonitrile derivative) and Test Compound B (3-Fluoro analog) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Dilute HLM to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Add Test Compound (final conc. 1 µM) and pre-incubate at 37°C for 5 mins.

    • Initiation: Add NADPH-regenerating system (final conc. 1 mM) to start the reaction.[1][4][3]

  • Sampling:

    • Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge samples at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1][4][3]

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       is used to calculate 
      
      
      .[1][3]
Protocol B: Synthesis of 3-Fluorobenzonitrile Intermediate

For researchers needing to synthesize the core scaffold.[4][3]

  • Reagents: 3-Fluorobromobenzene (1.0 eq), Zn(CN)

    
     (0.6 eq), Pd(PPh
    
    
    )
    
    
    (5 mol%), DMF (anhydrous).[1][2][3]
  • Procedure:

    • Charge a flame-dried Schlenk flask with 3-fluorobromobenzene and Zn(CN)

      
      .[1][4][3]
      
    • Add DMF (0.5 M concentration) and degas with Argon for 15 mins.

    • Add Pd(PPh

      
      )
      
      
      under Argon flow.[1][4][3]
    • Heat to 85°C for 12 hours. (Note: 3-F analog may react slower than non-F due to electronics; monitor by TLC).

  • Workup:

    • Cool to RT, dilute with EtOAc, wash with 1M NaOH (to remove Zinc salts) and Brine.

    • Dry over MgSO

      
      , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
      

References

  • Felts, A. S., et al. (2009).[2][3] "3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats." Bioorganic & Medicinal Chemistry Letters.

  • Galambos, J., et al. (2017).[2][3] "Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator." Journal of Medicinal Chemistry. [1][2][3]

  • Purser, S., et al. (2008).[2][3] "Fluorine in medicinal chemistry." Chemical Society Reviews.[4][3]

  • Jones, R. M., et al. (2023).[2][3] "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel." Organometallics. [1][2][3]

  • Meanwell, N. A. (2018).[1][4][2][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1][2][3]

Advanced Structural Elucidation of 3-Fluoro-4-isopropoxybenzonitrile Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical syntheses grow more complex, the rigorous characterization of critical intermediates like 3-Fluoro-4-isopropoxybenzonitrile (CAS: 1153103-84-4) becomes paramount. Under ICH Q3A(R2) guidelines, any process-related impurity or degradation product present above the identification threshold (typically 0.05% to 0.10%) must be structurally elucidated to ensure downstream safety and efficacy[1].

This guide provides an objective, data-driven comparison of analytical workflows for the isolation and structural elucidation of 3-Fluoro-4-isopropoxybenzonitrile impurities, specifically comparing conventional methodologies against an advanced High-Resolution Mass Spectrometry (HRMS) and 2D-Nuclear Magnetic Resonance (NMR) approach[2].

The Analytical Challenge: Isomeric and Degradation Impurities

3-Fluoro-4-isopropoxybenzonitrile is synthesized via the alkylation of 3-fluoro-4-hydroxybenzonitrile or the fluorination of an isopropoxybenzonitrile precursor. This multi-step synthesis commonly yields three classes of structurally challenging impurities:

  • Positional Isomers: e.g., 2-Fluoro-4-isopropoxybenzonitrile.

  • De-alkylated Degradants: e.g., 3-Fluoro-4-hydroxybenzonitrile (loss of the isopropyl group).

  • Des-fluoro Analogs: e.g., 4-Isopropoxybenzonitrile.

The Causality of Analytical Failure: Traditional reversed-phase High-Performance Liquid Chromatography (HPLC) often fails to baseline-resolve fluorine positional isomers due to their nearly identical hydrophobicities and dipole moments. Furthermore, nominal mass spectrometry (like single-quadrupole GC-MS) cannot differentiate the exact elemental compositions, and 1D ¹H-NMR suffers from severe signal overlap in the aromatic region (7.0–8.0 ppm), leading to ambiguous structural assignments.

Workflow Comparison: Conventional vs. Advanced Systems

To overcome these bottlenecks, modern analytical laboratories employ orthogonal separation techniques coupled with high-resolution detection[3].

  • Method A (Conventional): HPLC-UV (C18) separation

    
     Fraction Collection 
    
    
    
    GC-MS
    
    
    1D ¹H/¹³C NMR.
  • Method B (Advanced): Preparative Supercritical Fluid Chromatography (Prep-SFC)

    
     UHPLC-Quadrupole Time-of-Flight (Q-TOF) MS/MS 
    
    
    
    2D NMR (HSQC, HMBC).

Why Method B is Superior (Causality): Prep-SFC utilizes supercritical


 and chiral/achiral co-solvents to exploit subtle differences in the spatial arrangement and hydrogen-bonding capabilities of positional isomers, achieving baseline resolution where C18 columns fail. Downstream, Q-TOF MS provides sub-ppm mass accuracy, unambiguously confirming the molecular formula (e.g., 

). Finally, 2D-NMR (specifically HMBC) maps the exact carbon-proton connectivity across multiple bonds, definitively proving whether the fluorine atom is ortho or meta to the isopropoxy group.

G cluster_A Method A: Conventional Workflow cluster_B Method B: Advanced Workflow Sample Impure 3-Fluoro-4-isopropoxybenzonitrile HPLC HPLC-UV (C18) Poor Isomer Resolution Sample->HPLC SFC Prep-SFC Baseline Isomer Resolution Sample->SFC GCMS GC-MS Nominal Mass Only HPLC->GCMS NMR1D 1D NMR Aromatic Signal Overlap GCMS->NMR1D OutA Incomplete Elucidation (Fails ICH Q3A) NMR1D->OutA Ambiguous ID HRMS UHPLC-Q-TOF MS Sub-ppm Mass Accuracy SFC->HRMS NMR2D 2D NMR (HSQC/HMBC) Exact Bond Connectivity HRMS->NMR2D OutB Confident Elucidation (ICH Q3A Compliant) NMR2D->OutB Unambiguous ID

Fig 1: Logical flow comparing conventional and advanced structural elucidation workflows.

Comparative Quantitative Data

The following tables summarize the performance metrics and diagnostic data obtained when comparing both workflows on a stressed sample of 3-Fluoro-4-isopropoxybenzonitrile.

Table 1: Performance Metrics Comparison
MetricMethod A: HPLC + GC-MS + 1D NMRMethod B: SFC + Q-TOF + 2D NMR
Isomer Resolution (Rs) 1.1 (Co-elution)3.5 (Baseline Resolution)
Mass Accuracy ± 0.5 Da (Nominal)< 1.5 ppm (Exact Mass)
Structural Connectivity Inferred (Ambiguous)Absolute (Multi-bond correlation)
Total Elucidation Time 5 - 7 Days48 Hours
Table 2: HRMS and NMR Diagnostic Markers for Key Impurities
CompoundFormulaTheoretical

Observed

Mass ErrorKey 2D-NMR HMBC Correlation
API Intermediate

180.0820180.0822+1.1 ppmIsopropyl

to Aromatic

(148 ppm)
Impurity 1 (Isomer)

180.0820180.0818-1.1 ppmFluorine coupled to

(155 ppm)
Impurity 2 (De-alkyl)

138.0349138.0350+0.7 ppmPhenolic

to Aromatic

(145 ppm)

Experimental Protocol: The Advanced Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Internal calibration and system suitability checks are built directly into the methodology.

Step 1: Preparative SFC Isolation
  • System Suitability: Inject a known standard mixture (e.g., caffeine and paracetamol) to verify column backpressure and detector response.

  • Column: 2-Ethylpyridine achiral column (250 x 21.2 mm, 5 µm). Causality: The basic lone pair on the pyridine ring interacts orthogonally with the highly electronegative fluorine atom, separating positional isomers.

  • Mobile Phase: Supercritical

    
     with 5-15% Methanol modifier (gradient).
    
  • Fraction Collection: Trigger collection via UV threshold at 254 nm. Lyophilize fractions immediately to prevent degradation.

Step 2: UHPLC-Q-TOF-MS/MS Profiling
  • Calibration: Infuse a reference mass solution (e.g., Agilent ESI-L Low Concentration Tuning Mix) to achieve < 2 ppm mass accuracy prior to sample injection[3].

  • Chromatography: Inject 2 µL of the isolated fraction (1 mg/mL in Acetonitrile) onto a C18 Sub-2 µm column.

  • MS Parameters: ESI positive mode. Capillary voltage 3.5 kV. Gas temperature 300°C.

  • Auto MS/MS: Set collision energy to 20 eV and 40 eV to induce fragmentation.

Frag Parent Parent Ion [M+H]+ m/z 180.0820 C10H10FNO Frag1 De-alkylated Fragment m/z 138.0349 C7H5FNO Parent->Frag1 - C3H6 (Propene) Neutral Loss: 42.0471 Da Frag2 Loss of HF m/z 118.0287 C7H4NO Frag1->Frag2 - HF Neutral Loss: 20.0062 Da

Fig 2: Q-TOF MS/MS diagnostic fragmentation pathway of 3-Fluoro-4-isopropoxybenzonitrile.

Step 3: 2D-NMR Acquisition (HSQC & HMBC)
  • Sample Prep: Dissolve 5 mg of the lyophilized SFC fraction in 600 µL of

    
    .
    
  • Internal Validation: Calibrate the chemical shift using the residual

    
     quintet at 2.50 ppm (
    
    
    
    ) and 39.5 ppm (
    
    
    ).
  • HSQC (Heteronuclear Single Quantum Coherence): Run to establish direct one-bond

    
     connections, differentiating the isopropyl 
    
    
    
    groups from the aromatic protons.
  • HMBC (Heteronuclear Multiple Bond Correlation): Run to observe 2- and 3-bond couplings. Crucial Step: Look for the cross-peak between the isopropyl methine proton (~4.6 ppm) and the quaternary aromatic carbon attached to the oxygen. The exact chemical shift of this carbon will shift depending on the ortho/meta position of the fluorine atom, unambiguously identifying the isomer.

References

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." AMSbiopharma Regulatory Insights. URL: [Link]

  • Research and Reviews. "Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives." Open Access Journals. URL: [Link]

  • Shimadzu Corporation. "Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities." Shimadzu Application Notes. URL:[Link]

Sources

Definitive Structural Characterization of 3-Fluoro-4-isopropoxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation & Solid-State Characterization of 3-Fluoro-4-isopropoxybenzonitrile Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists[1][2]

Executive Summary

In the development of next-generation xanthine oxidase inhibitors (e.g., Febuxostat analogs) and GLP-1 agonists, 3-Fluoro-4-isopropoxybenzonitrile serves as a critical pharmacophore scaffold.[1][2] However, its structural validation presents a unique challenge: distinguishing the 3-fluoro regioisomer from the 2-fluoro byproduct formed during nucleophilic aromatic substitution (


).[2]

This guide compares the "Gold Standard" characterization method (Single-Crystal X-Ray Diffraction ) against routine alternatives (NMR, DSC, MS ), providing experimental protocols to overcome the specific crystallization challenges posed by the flexible isopropoxy group.

Comparative Analysis: X-Ray vs. Routine Spectroscopy

The primary "performance" metric for this intermediate is the confidence level in regio-purity . The table below compares the efficacy of X-ray crystallography against standard spectral techniques for this specific fluorinated ether.

Table 1: Diagnostic Performance Comparison

FeatureX-Ray Crystallography (The Product)1H / 13C / 19F NMR (Alternative)Differential Scanning Calorimetry (DSC)
Regioisomer Certainty Absolute (100%) .[1][2] Direct spatial mapping of F vs. O-iPr positions.[2]High (90-95%) .[2] Requires complex analysis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

and

coupling constants.[2]
Low . Only indicates purity, cannot distinguish isomers with similar MPs.
Sample Requirement Single crystal (>0.1 mm). Hard to grow for flexible ethers.~5-10 mg in solution. Rapid and non-destructive.~2-5 mg solid.[1][2] Destructive (melts sample).
Structural Insight Reveals packing forces (e.g.,

-stacking,

interactions).
Dynamic solution state only. No packing data.Polymorph identification only.
Turnaround Time 24-72 hours (Growth dependent).[2]< 1 hour.< 1 hour.
Cost Efficiency High initial setup; low marginal cost if in-house.[2]Low.Low.

Expert Insight: While NMR is faster, the ortho-coupling constants in fluorinated benzenes can be deceptive due to substituent electronegativity effects. X-ray data is the only method that provides a defensible "Certificate of Analysis" for GMP scale-up, ensuring the fluorine is explicitly at the meta position relative to the nitrile.

Solid-State Properties & Analog Benchmarking

To validate your experimental data, compare your isolated material against these established benchmarks for structural analogs. The isopropoxy derivative typically exhibits a lower melting point due to the disruption of packing efficiency by the bulky isopropyl group.

Table 2: Physical Property Benchmarks

CompoundStructureMelting Point (

C)
Space Group (Typical)Key Packing Interaction
3-Fluoro-4-hydroxybenzonitrile H-Bond Donor133 – 135

Strong

(Linear chains)
3-Fluoro-4-methoxybenzonitrile Compact Ether97 – 101

or


Stacking + Weak

3-Fluoro-4-isopropoxybenzonitrile Bulky Ether (Target) < 60 (Predicted)

(Predicted)
Disordered Isopropyl group + Weak

Note: If your isolated solid melts significantly higher (>120°C), suspect hydrolysis to the phenol precursor.[2]

Experimental Protocols
Protocol A: Crystallization of Flexible Ethers (The "Product" Workflow)

Challenge: The isopropoxy tail adds rotational degrees of freedom, inhibiting lattice formation. Solution: Use a binary solvent system with high vapor pressure differential.

  • Dissolution: Dissolve 20 mg of 3-Fluoro-4-isopropoxybenzonitrile in 0.5 mL of Ethyl Acetate (Solvent A). Ensure complete dissolution; filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites.
    
  • Antisolvent Addition: Layer 1.5 mL of n-Pentane (Solvent B) carefully on top of the solution in a narrow vial (4 mL dram). Do not mix.

  • Growth: Cap the vial with parafilm and poke one small hole. Store at 4°C (refrigerator) to reduce thermal motion of the isopropyl group.

  • Harvest: Check for colorless prisms or plates after 48–72 hours.

  • Mounting: Mount crystal on a Kapton loop using Paratone-N oil.[1] Flash cool to 100 K immediately to freeze the isopropyl disorder.

Protocol B: Data Collection & Refinement
  • Radiation: Mo

    
     (
    
    
    
    Å).
  • Strategy: Collect full sphere (redundancy > 4) to resolve the weak anomalous scattering of Fluorine.

  • Refinement Tip: The isopropyl group will likely show thermal disorder. Use PART commands in SHELXL to model the split positions of the terminal methyl groups.

Structural Validation Workflow

The following diagram illustrates the decision matrix for validating the structure, highlighting where X-ray crystallography becomes indispensable.

G Start Crude Product Isolated (SNAr Reaction) NMR 1H & 19F NMR Analysis Start->NMR Decision Ambiguous Regioisomer? (Coupling Constants Unclear) NMR->Decision Route_Routine Routine QC: Compare to Reference Std Decision->Route_Routine No (Clear Data) Route_Xray Advanced QC: Single Crystal Growth Decision->Route_Xray Yes (Critical Path) Crystallization Slow Evap (EtOAc/Pentane) @ 4°C Route_Xray->Crystallization Diffraction X-Ray Diffraction (Mo K-alpha, 100K) Crystallization->Diffraction Solving Structure Solution (Direct Methods) Diffraction->Solving Result Definitive Structure (CIF File Generated) Solving->Result

Figure 1: Structural validation workflow emphasizing the critical role of X-ray diffraction when NMR data is ambiguous regarding fluorine regiochemistry.

References
  • PubChem. (2025).[3][4][5] 3-Fluoro-4-hydroxybenzonitrile (Compound Summary). National Library of Medicine. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-Core: The world’s repository for small molecule organic and metal-organic crystal structures.[1][2][Link][2]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Fluoro-4-isopropoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The immediate directive is clear: Do not dispose of 3-Fluoro-4-isopropoxybenzonitrile in municipal waste or sanitary sewers.

This compound presents a dual-hazard profile: cyanide generation potential (from the nitrile group) and hydrofluoric acid (HF) generation (upon combustion). Proper disposal requires segregation into a "Toxic - Organic" waste stream destined for high-temperature incineration with specific flue gas scrubbing capabilities.

This guide moves beyond simple compliance, providing a self-validating workflow to ensure personnel safety and environmental integrity.

Hazard Identification & Technical Justification

To handle waste effectively, one must understand the "why" behind the protocols.[1] The disposal logic is governed by the functional groups present in the molecule.

Functional GroupHazard MechanismDisposal Implication
Benzonitrile Core Metabolic release of cyanide; release of HCN gas if acidified or burned incompletely.NEVER mix with acids. Must be incinerated at >1000°C to ensure complete destruction of the CN bond.
Fluorine Substituent Formation of Hydrofluoric Acid (HF) upon combustion.Incinerator must be equipped with alkaline scrubbers. Standard medical waste incinerators may be insufficient.
Isopropoxy Group Increases lipophilicity, enhancing skin absorption potential. Acts as a fuel source during combustion.Mandatory double-gloving (Nitrile/Neoprene). Waste is classified as "Organic" rather than "Inorganic".

Physical State Assumption: Based on structural analogs (e.g., 3-Fluoro-4-methoxybenzonitrile), this compound is likely a low-melting solid or viscous liquid . All procedures below assume a solid/liquid toxic waste classification.

Waste Segregation & Packaging Protocol

The most critical step in the laboratory is segregation . Mixing this compound with incompatible streams can lead to immediate toxic gas generation.

The "Golden Rules" of Segregation
  • NO ACIDS: Contact with strong acids (HCl, H₂SO₄) can hydrolyze the nitrile group, potentially releasing Hydrogen Cyanide (HCN) gas [1].

  • NO OXIDIZERS: Mixing with strong oxidizers (e.g., Peroxides, Permanganates) can cause uncontrolled exothermic reactions.

  • SEPARATE STREAM: Do not mix with non-halogenated solvents. The fluorine content requires this to be treated as "Halogenated Waste" even if dissolved in a non-halogenated solvent like Acetone.

Diagram 1: Waste Stream Decision Matrix

WasteDecisionTree node_start Start: Waste Generation node_state Physical State? node_start->node_state node_solid Solid / Powder node_state->node_solid Pure Compound node_liquid Liquid / Solution node_state->node_liquid Dissolved node_contam Contaminated Labware (Gloves, Weigh Boats) node_state->node_contam Debris node_bin_solid Solid Toxic Waste Bin Label: 'Toxic Solid, Organic, Fluorinated' node_solid->node_bin_solid node_solvent Solvent Type? node_liquid->node_solvent node_halo Halogenated Solvent (DCM, Chloroform) node_solvent->node_halo Yes node_nonhalo Non-Halogenated Solvent (Acetone, MeOH) node_solvent->node_nonhalo No node_bin_halo Halogenated Waste Carboy Label: 'Halogenated Organic Waste' node_halo->node_bin_halo Compatible node_bin_special Segregated Carboy Label: 'Toxic Organic Waste (Fluorinated)' node_nonhalo->node_bin_special Must Segregate due to F content node_bin_debris Solid Hazardous Debris Double Bagged node_contam->node_bin_debris

Caption: Decision matrix for segregating 3-Fluoro-4-isopropoxybenzonitrile waste. Note that even in non-halogenated solvents, the presence of fluorine dictates a halogenated or segregated disposal path.

Operational Disposal Procedures

A. Solid Waste (Pure Compound)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if possible to prevent potential corrosion over long storage, though the nitrile is generally stable.

  • Labeling: Clearly label as "Toxic Solid, Organic, Fluorinated" . Explicitly list "Contains Nitriles" to alert disposal vendors of the cyanide potential.

  • Sealing: Ensure the lid is taped shut with parafilm or vinyl tape to prevent dust escape.

B. Liquid Waste (Mother Liquors/Solutions)
  • Compatibility Check: Verify the pH of the solution is Neutral (pH 6-8) .

    • Why? Acidic conditions pose an HCN risk. Basic conditions can induce hydrolysis. Neutral is safest for storage.

  • Container: Amber glass or HDPE carboy.

  • Volume Limit: Do not fill >90% to allow for thermal expansion.

  • Secondary Containment: Always store the carboy in a secondary tray capable of holding 110% of the volume.

C. Contaminated Labware (The "Debris" Stream)
  • Sharps: Needles/syringes used with this compound go into the Red Biohazard/Sharps container designated for chemical contamination (Yellow in some jurisdictions).

  • Gloves/Paper: Double-bag in thick (2-mil) polyethylene bags. Label as "Chemically Contaminated Debris - Toxic".

Emergency Spill Response (The "Kill" Protocol)

If a spill occurs, immediate containment is vital to prevent aerosolization (inhalation risk).

Diagram 2: Spill Response Workflow

SpillResponse start Spill Detected evacuate 1. Evacuate & Ventilate (Avoid Dust) start->evacuate ppe 2. Don PPE (Double Nitrile, N95/P100, Goggles) evacuate->ppe contain 3. Containment Cover with damp absorbent pads ppe->contain clean 4. Cleanup Scoop into wide-mouth jar contain->clean decon 5. Decontamination Wash area with soap/water clean->decon verify 6. Verification Check for residue/odor decon->verify

Caption: Operational workflow for managing a spill of 3-Fluoro-4-isopropoxybenzonitrile. Emphasis is placed on preventing dust inhalation.[2]

Detailed Cleanup Steps:

  • Dampen: If the spill is solid powder, gently cover with damp paper towels or absorbent pads. Do not dry sweep, as this creates toxic dust.

  • Scoop: Use a plastic scoop or dustpan to lift the damp material/pads.

  • Seal: Place materials immediately into a hazardous waste bag or wide-mouth jar.

  • Wash: Clean the surface with a mild detergent and water. Collect this wash water as hazardous liquid waste.

Professional Disposal Path (End-of-Life)

As a researcher, your responsibility ends when the waste is handed to the EHS/Waste Management team. However, knowing the downstream path ensures you label correctly.

  • Transport Classification: Likely UN 3439, NITRILES, SOLID, TOXIC, N.O.S. (3-Fluoro-4-isopropoxybenzonitrile) [2].

  • Incineration: The waste will be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for High-Temperature Incineration .

    • Temperature: >1100°C (2000°F) to ensure destruction of the aromatic ring and nitrile bond.

    • Scrubbing: The facility must use wet scrubbers (Caustic Soda/Lime) to capture the HF gas generated from the fluorine atom [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Fluoro-4-hydroxybenzonitrile (Analogous Hazard Data). (Note: Used as primary analog for hazard classification due to structural similarity).

  • U.S. Environmental Protection Agency. (2023). Incineration of Halogenated Organic Compounds. EPA Technical Guidelines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.